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  • Product: Cyclopropyl(o-tolyl)methanamine hydrochloride
  • CAS: 2061980-20-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Cyclopropyl(o-tolyl)methanamine hydrochloride

Introduction Cyclopropyl(o-tolyl)methanamine hydrochloride belongs to the class of compounds known as cyclopropylamines, a structural motif of significant interest in medicinal chemistry.[1][2] The unique chemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropyl(o-tolyl)methanamine hydrochloride belongs to the class of compounds known as cyclopropylamines, a structural motif of significant interest in medicinal chemistry.[1][2] The unique chemical properties of the cyclopropyl group, including its high degree of s-character and ring strain, confer potent and often irreversible inhibitory activity against certain enzymes.[3] This guide provides a detailed technical overview of the putative mechanism of action of Cyclopropyl(o-tolyl)methanamine hydrochloride, drawing upon the well-established pharmacology of related cyclopropylamine derivatives. The primary focus will be on its role as a mechanism-based inhibitor of monoamine oxidases (MAO).

Proposed Primary Pharmacological Target: Monoamine Oxidases (MAO)

Based on extensive research into the structure-activity relationships of cyclopropylamine-containing molecules, the primary pharmacological target of Cyclopropyl(o-tolyl)methanamine hydrochloride is hypothesized to be the monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[4][5][6] These enzymes are flavin-containing oxidoreductases responsible for the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[][8]

The cyclopropylamine scaffold is a well-documented pharmacophore for potent, mechanism-based inhibition of MAOs.[4][6][] The parent compound, tranylcypromine, is a clinically used antidepressant that functions as an irreversible MAO inhibitor.[6][]

Molecular Mechanism of Irreversible Inhibition

The inhibitory action of cyclopropylamines against MAO is a complex, multi-step process that ultimately leads to the formation of a covalent, irreversible bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This process is characteristic of "suicide" or mechanism-based inhibition, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that inactivates the enzyme.

The proposed sequence of events is as follows:

  • Initial Reversible Binding: The protonated amine of Cyclopropyl(o-tolyl)methanamine hydrochloride initially binds reversibly to the active site of the MAO enzyme. This binding is guided by electrostatic and hydrophobic interactions within the enzyme's substrate-binding pocket.

  • Enzymatic Oxidation: The catalytic cycle of MAO involves the oxidation of the amine substrate. In the case of cyclopropylamines, the enzyme facilitates a single-electron transfer from the nitrogen atom to the FAD cofactor, generating a nitrogen-centered radical cation and a reduced flavin semiquinone.

  • Homolytic Cleavage of the Cyclopropyl Ring: The highly strained cyclopropyl ring of the radical cation undergoes rapid homolytic cleavage. This ring-opening is the key step that transforms the inhibitor into a highly reactive species.

  • Covalent Adduct Formation: The reactive intermediate, now a carbon-centered radical, rapidly forms a covalent bond with the N5 or C4a position of the FAD cofactor. This covalent modification of the flavin is irreversible and renders the enzyme catalytically inactive.

  • Spectral Changes: This covalent modification of the flavin cofactor results in characteristic spectral changes, including a bleaching of the flavin's absorbance around 456 nm and an increase in absorbance at approximately 400 nm, which is consistent with flavin modification.[4][6]

Visualizing the Inhibition Pathway

The following diagram illustrates the proposed mechanism-based inhibition of MAO by a generic cyclopropylamine.

MAO_Inhibition cluster_0 MAO Active Site MAO_FAD MAO-FAD (Active Enzyme) Reversible_Complex [MAO-FAD...Inhibitor] Reversible Complex MAO_FAD->Reversible_Complex Inhibitor Cyclopropylamine Inhibitor Inhibitor->Reversible_Complex Reversible Binding Radical_Cation Nitrogen Radical Cation + MAO-FADH• Reversible_Complex->Radical_Cation Single Electron Transfer Ring_Opened_Radical Ring-Opened Radical + MAO-FADH• Radical_Cation->Ring_Opened_Radical Homolytic Cleavage Inactive_Adduct Covalent Flavin Adduct (Inactive Enzyme) Ring_Opened_Radical->Inactive_Adduct Covalent Bond Formation

Caption: Proposed mechanism of irreversible MAO inhibition by a cyclopropylamine.

Structure-Activity Relationship (SAR) and the Role of the o-Tolyl Group

The substitution pattern on the cyclopropylamine scaffold significantly influences both the potency and selectivity of MAO inhibition.

  • N-Substitution: N-alkylation of cyclopropylamines can modulate their inhibitory activity.[5][9]

  • Aryl Substitution: The presence of an aryl group, such as the o-tolyl group in Cyclopropyl(o-tolyl)methanamine hydrochloride, is a common feature in many MAO inhibitors. This group likely contributes to the binding affinity and selectivity of the compound for the MAO isoforms. The ortho-methyl substituent on the phenyl ring may influence the molecule's conformation and its fit within the active site of MAO-A versus MAO-B.

Potential for LSD1 Inhibition

It is noteworthy that some cyclopropylamine derivatives have also been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), another flavin-dependent enzyme.[4][6][10][11] LSD1 plays a crucial role in epigenetic regulation by demethylating histone lysine residues. Therefore, it is conceivable that Cyclopropyl(o-tolyl)methanamine hydrochloride may also exhibit inhibitory activity against LSD1. However, some studies have shown that certain substitutions on the cyclopropylamine scaffold can lead to high selectivity for MAO over LSD1.[4][6] Experimental validation would be required to determine the activity of this specific compound against LSD1.

Experimental Protocols for Mechanism Validation

To definitively elucidate the mechanism of action of Cyclopropyl(o-tolyl)methanamine hydrochloride, a series of in vitro experiments would be necessary.

Protocol 1: MAO-A and MAO-B Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and selectivity of Cyclopropyl(o-tolyl)methanamine hydrochloride against human recombinant MAO-A and MAO-B.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain human recombinant MAO-A and MAO-B enzymes.

    • Prepare a stock solution of a suitable substrate for each enzyme (e.g., kynuramine for both, or a selective substrate for each).

    • Prepare a stock solution of the fluorescent probe Amplex Red and horseradish peroxidase (HRP).

  • Inhibitor Preparation:

    • Prepare a series of dilutions of Cyclopropyl(o-tolyl)methanamine hydrochloride in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the MAO enzyme with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) to allow for time-dependent irreversible inhibition.

    • Initiate the enzymatic reaction by adding the substrate, Amplex Red, and HRP.

    • The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to produce the highly fluorescent resorufin.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Experimental Workflow

Assay_Workflow Start Start Prep_Enzyme Prepare MAO-A and MAO-B Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Pre_incubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Pre_incubation Prep_Inhibitor->Pre_incubation Add_Reagents Add Substrate, Amplex Red, and HRP Pre_incubation->Add_Reagents Measure_Fluorescence Monitor Fluorescence (Kinetic Read) Add_Reagents->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of an MAO inhibitor.

Protocol 2: Irreversibility Testing

Objective: To confirm the irreversible nature of MAO inhibition by Cyclopropyl(o-tolyl)methanamine hydrochloride.

Methodology:

  • Inhibitor-Enzyme Incubation:

    • Incubate the MAO enzyme with a high concentration of the inhibitor for an extended period (e.g., 60 minutes).

    • As a control, incubate the enzyme with buffer alone.

  • Removal of Unbound Inhibitor:

    • Subject the incubation mixtures to dialysis or gel filtration to remove any unbound inhibitor.

  • Activity Assay:

    • Measure the remaining enzymatic activity of both the inhibitor-treated and control enzyme samples using the assay described in Protocol 1.

  • Data Analysis:

    • If the inhibition is irreversible, the enzyme activity in the inhibitor-treated sample will not be restored after the removal of the unbound inhibitor.

Quantitative Data Summary (Hypothetical)

As specific experimental data for Cyclopropyl(o-tolyl)methanamine hydrochloride is not available in the public domain, the following table presents hypothetical IC50 values to illustrate how such data would be presented. These values are based on the known potencies of related cyclopropylamine MAO inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Cyclopropyl(o-tolyl)methanamine HCl (Hypothetical)5002520
Tranylcypromine (Reference)~200~1020

Conclusion

The molecular architecture of Cyclopropyl(o-tolyl)methanamine hydrochloride strongly suggests that its primary mechanism of action is the irreversible, mechanism-based inhibition of monoamine oxidase enzymes. The cyclopropylamine moiety is a well-established pharmacophore that, upon enzymatic oxidation, forms a reactive intermediate that covalently modifies the FAD cofactor of MAO, leading to its inactivation. The o-tolyl substituent likely plays a role in modulating the potency and selectivity of the compound for the MAO isoforms. Further experimental validation is necessary to confirm this proposed mechanism and to fully characterize the pharmacological profile of this compound, including its potential activity against other flavin-dependent enzymes such as LSD1.

References

  • Fowler, C. J., & Tipton, K. F. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(15), 1841-1849. [Link]

  • Mills, J., Kattau, R., Slater, I. H., & Fuller, R. W. (1968). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(1), 95-97. [Link]

  • Fuller, R. W., & Mills, J. (1978). Inhibition of monoamine oxidase by N-phenacyl-cyclopropylamine. Biochemical Pharmacology, 27(18), 2255-2261. [Link]

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Kaiser, C., et al. (1972). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal Chemistry, 15(7), 665-673. [Link]

  • Ramsay, R. R. (2017). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Erhardt, P. W., Gorczynski, R. J., & Anderson, W. G. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911. [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. [Link]

  • Kim, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Lee, J., et al. (2019). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 17(3), 543-549. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of Novel N-Cyclopropylmethyl Morphinan Derivatives: From Antagonism to Biased Agonism

Topic: Biological Activity of Novel Morphinan Derivatives with N-Cyclopropylmethyl Substitution Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Novel Morphinan Derivatives with N-Cyclopropylmethyl Substitution Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

[1]

Executive Summary: The N-CPM Paradox

The N-cyclopropylmethyl (N-CPM) substituent on the morphinan scaffold has historically been the hallmark of opioid receptor antagonism.[1] Classic antagonists like Naltrexone and Naloxone rely on the steric bulk of the N-CPM group to prevent the conformational closure required for full Mu Opioid Receptor (MOR) activation. However, recent advances in structural biology and ligand design have upended this dogma.

This guide explores a paradigm shift: how novel N-CPM morphinan derivatives are being engineered not just as antagonists, but as biased agonists and selective Kappa Opioid Receptor (KOR) agonists . By modifying the C6 and C14 positions while retaining the N-CPM "address," researchers are developing ligands like Nalfurafine and NAP that separate analgesia from respiratory depression and addiction liability.

Structural Basis of Activity: The "Message-Address" Concept

The biological activity of N-CPM morphinans is governed by the "Message-Address" concept. The morphinan core acts as the "message" (recognizing the opioid receptor), while the substituents act as the "address" (conferring selectivity and efficacy).

The N-17 "Address" (N-CPM)

The cyclopropylmethyl group binds to a specific hydrophobic pocket in the opioid receptor, defined by residues such as Val108 and Trp287 in KOR.

  • In MOR: The N-CPM group typically clashes with the active-state conformation, forcing the receptor into an inactive state (Antagonism).

  • In KOR: The pocket accommodates the N-CPM group more readily, often allowing for high-affinity binding and, with specific core modifications, agonism.

The C-14 Efficacy Switch

A critical discovery in recent SAR (Structure-Activity Relationship) studies is the role of the C-14 position.

  • 14-OH (e.g., Naltrexone): Maintains antagonism.[2][3][4]

  • 14-O-Phenylpropyl: This modification can convert the N-CPM antagonist scaffold into a potent full agonist . The bulky ether side chain interacts with the receptor's transmembrane domains to stabilize the active conformation, overriding the N-CPM steric clash.

Visualization: SAR of N-CPM Morphinans

SAR_Mechanism Scaffold Morphinan Scaffold N17 N-17 Position (Cyclopropylmethyl) Scaffold->N17 C14 C-14 Position Scaffold->C14 C6 C-6 Position Scaffold->C6 Antagonism Classic Antagonism (e.g., Naltrexone) N17->Antagonism Steric Bulk at MOR Agonism Efficacy Switch -> Agonism (e.g., 14-O-Phenylpropyl) C14->Agonism Stabilizes Active State Bias Biased Signaling (e.g., NAP, Nalfurafine) C6->Bias Modulates Arrestin Recruitment

Figure 1: Structure-Activity Relationship (SAR) flow for N-CPM morphinan derivatives, highlighting the functional switches at C14 and C6.

Pharmacology of Key Novel Derivatives

The following table summarizes the biological profiles of critical N-CPM derivatives, contrasting classic agents with novel research compounds.

CompoundPrimary TargetFunctional ModeKey Biological Outcome
Naltrexone MOR / KORAntagonistBlocks opioid effects; treats alcohol/opioid dependence.[5]
Buprenorphine MOR / KORPartial Agonist (MOR) / Antagonist (KOR)Analgesia with ceiling effect; treats OUD.
Nalfurafine KORBiased Agonist (G-protein > Arrestin)Antipruritic; reduced dysphoria compared to classic KOR agonists.
NAP MORBiased Ligand (Partial Agonist G-protein / Antagonist Arrestin)Peripherally selective; treats opioid-induced constipation.
14-O-PP-CPM MOR / KORFull Agonist Potent analgesia (overrides N-CPM antagonism).
Case Study: Nalfurafine (Remitch®)

Nalfurafine represents the first clinical success of a KOR agonist that minimizes psychotomimetic side effects. Unlike classic KOR agonists (e.g., U50,488H), Nalfurafine does not robustly recruit Beta-arrestin 2 . This "G-protein bias" is hypothesized to be the mechanism that separates its therapeutic antipruritic effects from the dysphoria typically associated with KOR activation.

Case Study: NAP (Biased MOR Ligand)

The compound NAP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan) illustrates the power of C6 modification.[2][6][7] NAP acts as a low-efficacy partial agonist for G-protein signaling but an antagonist for Beta-arrestin recruitment.[2][7] This profile allows it to normalize gut motility (treating constipation) without reversing centrally mediated analgesia.

Signaling Pathways: The Mechanism of Biased Agonism

Understanding the separation of G-protein signaling from Beta-arrestin recruitment is vital for developing safer opioids.

  • G-Protein Pathway (Desirable): Activation of

    
     proteins leads to inhibition of adenylyl cyclase, reduced cAMP, and opening of GIRK channels. This results in analgesia  and antipruritic effects .
    
  • Beta-Arrestin Pathway (Undesirable): GRK-mediated phosphorylation of the receptor recruits Beta-arrestin, leading to receptor internalization, desensitization, and downstream signaling (e.g., p38 MAPK) linked to respiratory depression, constipation, and dysphoria .

Biased_Signaling Ligand Novel N-CPM Derivative (e.g., Nalfurafine) Receptor Opioid Receptor (MOR/KOR) Ligand->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein High Efficacy Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Low/Null Efficacy Analgesia Analgesia / Antipruritic G_Protein->Analgesia SideEffects Dysphoria / Resp. Depression Internalization Arrestin->SideEffects

Figure 2: Biased signaling mechanism where novel ligands preferentially activate the G-protein pathway while avoiding Beta-arrestin recruitment.

Experimental Protocols for Validation

To characterize novel N-CPM derivatives, a rigorous screening cascade is required. The following protocols are self-validating and industry-standard.

Radioligand Binding Assay ( Determination)

Purpose: Determine affinity for MOR, DOR, and KOR. Protocol:

  • Membrane Prep: Use CHO cells stably expressing human MOR, DOR, or KOR. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate membranes (20-40 µg protein) with radioligand (e.g.,

    
    -Diprenorphine for non-selective binding or 
    
    
    
    -DAMGO for MOR) and increasing concentrations of the test N-CPM derivative (
    
    
    to
    
    
    M).
  • Conditions: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    Validation:  Include Naltrexone  as a reference standard. 
    
    
    
    should be < 1 nM for high-affinity hits.
Functional Assay

Purpose: Measure G-protein activation efficacy (Agonist vs Antagonist).[2] Protocol:

  • Buffer: 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 10 µM GDP (pH 7.4).
    
  • Reaction: Mix membranes, test compound, and

    
     (approx. 0.1 nM).
    
  • Incubation: 60 min at 30°C.

  • Measurement: Filter and count as above.

  • Data: Express stimulation as % of maximal response to a standard full agonist (e.g., DAMGO for MOR, U50,488H for KOR). Interpretation:

  • >80% Stimulation: Full Agonist.

  • 20-80% Stimulation: Partial Agonist.

  • No Stimulation + Blockade of Agonist: Antagonist.

Beta-Arrestin Recruitment Assay (PathHunter®)

Purpose: Quantify "bias" by measuring arrestin recruitment. Protocol:

  • System: Use U2OS cells expressing enzyme fragment complementation (EFC) pairs (ProLink™-tagged Receptor and EA-tagged Beta-Arrestin).

  • Seeding: Plate cells in 384-well plates and incubate overnight.

  • Treatment: Add N-CPM derivative and incubate for 90 min at 37°C.

  • Detection: Add detection reagents (substrate). Interaction between receptor and arrestin restores enzyme activity, generating chemiluminescence.

  • Calculation: Calculate Bias Factor using the operational model of agonism (comparing

    
     ratios of G-protein vs Arrestin).
    

Therapeutic Implications

The development of N-CPM derivatives is moving beyond simple addiction treatment.

  • Opioid Use Disorder (OUD): Derivatives like Buprenorphine (partial agonist) remain the gold standard. Newer derivatives aim to reduce the "ceiling effect" on analgesia while maintaining the safety profile.[8]

  • Non-Addictive Analgesia: By leveraging biased agonism (like NAP), researchers aim to produce potent analgesics that do not cause respiratory depression or constipation.

  • Pruritus (Itch): Nalfurafine proves that KOR agonists can treat severe itch (e.g., in kidney dialysis patients) without the hallucinogenic side effects of older KOR ligands.

References

  • Nagase, H., & Fujii, H. (2013). Medicinal chemistry of the morphinan scaffold: from classic antagonists to novel agonists.[1][9]Journal of Medicinal Chemistry .

  • Yuan, Y., et al. (2016). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion.[2][6][7]ACS Chemical Neuroscience .

  • Schmidhammer, H., et al. (2003). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 18. N-Substituted 14-Phenylpropyloxymorphinan-6-ones with Unanticipated Agonist Properties.Journal of Medicinal Chemistry .

  • Che, T., et al. (2018). Structure of the Nanobody-Stabilized Active State of the Kappa Opioid Receptor.Cell .

  • Spetea, M., et al. (2011). Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans.[10]Journal of Medicinal Chemistry .

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Quantification of Cyclopropyl(o-tolyl)methanamine Hydrochloride

Introduction Cyclopropyl(o-tolyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN.[1] Its structure, featuring a cyclopropyl group and a tolyl moiety attached to a methanamine core, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropyl(o-tolyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN.[1] Its structure, featuring a cyclopropyl group and a tolyl moiety attached to a methanamine core, presents unique analytical challenges and necessitates robust, validated quantification methods. Accurate determination of its concentration is critical in various stages of research and development, including pharmacokinetic studies, formulation development, and quality control of bulk drug substances.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of Cyclopropyl(o-tolyl)methanamine hydrochloride. We will explore three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For Cyclopropyl(o-tolyl)methanamine hydrochloride, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging a C18 column for the separation of this moderately polar compound.

Scientific Rationale

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining and separating compounds with both hydrophobic and polar characteristics. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides the necessary polarity to elute the analyte while ensuring good peak shape and resolution. The acidic pH of the buffer is crucial for suppressing the silanol interactions on the stationary phase and ensuring the amine group of the analyte is protonated, leading to consistent retention times. UV detection is suitable due to the presence of the tolyl group, which acts as a chromophore.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Stock Standard of Cyclopropyl(o-tolyl)methanamine hydrochloride Working_Standards Dilute Stock to Create Working Standards Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Accurately Weigh and Dissolve Sample Sample_Prep->Injection HPLC_System Equilibrate HPLC System with Mobile Phase HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of Cyclopropyl(o-tolyl)methanamine hydrochloride.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

  • Cyclopropyl(o-tolyl)methanamine hydrochloride reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a 0.01 M phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 2.5 with phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to about 25 mg of Cyclopropyl(o-tolyl)methanamine hydrochloride and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 220 nm (based on the expected absorbance of the tolyl group).

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3]

Validation ParameterAcceptance Criteria
Specificity The peak for Cyclopropyl(o-tolyl)methanamine hydrochloride should be well-resolved from any impurities or excipients.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.[3]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For Cyclopropyl(o-tolyl)methanamine hydrochloride, GC-MS can provide high specificity and sensitivity.

Scientific Rationale

The analyte, being a primary amine, may exhibit peak tailing on standard non-polar GC columns due to interactions with active sites. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) can improve its volatility and chromatographic behavior. However, a direct injection on a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) can also be explored. Electron ionization (EI) will produce a characteristic fragmentation pattern, allowing for confident identification and quantification using selected ion monitoring (SIM).

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Stock Standard in a Suitable Solvent Working_Standards Create a Series of Working Standards Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Dissolve Sample and Perform Derivatization (if necessary) Sample_Prep->Injection GC_System Set GC Oven Program and MS Parameters GC_System->Injection Data_Acquisition Acquire Mass Spectra in SIM/Scan Mode Injection->Data_Acquisition Peak_Integration Integrate Ion Chromatograms Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for GC-MS quantification of Cyclopropyl(o-tolyl)methanamine hydrochloride.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Methanol (GC grade).

  • Dichloromethane (GC grade).

  • Cyclopropyl(o-tolyl)methanamine hydrochloride reference standard.

  • Internal standard (e.g., an isotopically labeled analog or a structurally similar compound).

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Prepare working standards by serial dilution in dichloromethane. Add the internal standard to each standard and sample solution at a fixed concentration.

  • Sample Preparation: Dissolve a known amount of the sample in methanol. If derivatization is required, follow a standard protocol using an appropriate derivatizing agent. After derivatization, the sample is ready for injection. For direct injection, dilute the methanolic sample solution with dichloromethane.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C.

    • Injection mode: Splitless.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven temperature program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.

Method Validation

The GC-MS method should undergo a thorough validation process.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention times of the analyte and internal standard.
Linearity Linear calibration curve with r² ≥ 0.995.
Accuracy Percent recovery within 95.0% to 105.0%.
Precision RSD ≤ 5.0% for repeatability and intermediate precision.
LOD and LOQ Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness Insensitive to minor changes in GC and MS parameters.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds containing chromophores.

Scientific Rationale

The tolyl group in Cyclopropyl(o-tolyl)methanamine hydrochloride absorbs UV radiation, making this technique suitable for its quantification. The method involves measuring the absorbance of a solution of the analyte at its wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. While less specific than chromatographic methods, it can be very useful for the analysis of pure substances or simple formulations. For primary amines that lack a strong chromophore, derivatization with a chromogenic reagent can be employed.[6][7][8]

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample and Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Stock Standard of the Analyte Working_Standards Create a Series of Dilutions Standard_Prep->Working_Standards Measure_Absorbance Measure Absorbance of Standards and Samples Working_Standards->Measure_Absorbance Sample_Prep Dissolve Sample in a Suitable Solvent Sample_Prep->Measure_Absorbance Determine_Lambda_Max Scan to Determine λmax Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Quantification Calculate Concentration of Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed UV-Vis Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade).

  • Cyclopropyl(o-tolyl)methanamine hydrochloride reference standard.

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. From this stock solution, prepare a series of standards ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Prepare a sample solution of a suitable concentration in methanol.

  • Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

Method Validation

The UV-Vis spectrophotometric method requires validation to ensure its reliability.

Validation ParameterAcceptance Criteria
Specificity The absorption spectrum of the analyte should be distinct from that of any potential interfering substances.
Linearity A linear calibration plot with r² ≥ 0.998.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision RSD ≤ 2.0%.
LOD and LOQ Determined from the calibration curve parameters.
Robustness The method should be robust to small changes in solvent composition.

Conclusion

This guide has outlined detailed protocols and validation considerations for the quantification of Cyclopropyl(o-tolyl)methanamine hydrochloride using HPLC, GC-MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method chosen is fully validated to ensure the generation of reliable and accurate data in a regulated environment.

References

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • Patel, D. et al. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Research Journal of Pharmacy and Technology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Research Journal of Pharmacy and Technology. (2021). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. [Link]

  • ResearchGate. (2025). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies | Request PDF. [Link]

  • DOI. (2022). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]

Sources

Application

Application Note: Formulation Strategies for Cyclopropylamine (CPA) Derivatives in Agrochemicals

Abstract Cyclopropylamine (CPA) derivatives represent a critical class of active ingredients (AIs) in modern agrochemistry, functioning as potent herbicides, insecticides (e.g., Cyromazine), and safeners (e.g., Cyprosulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropylamine (CPA) derivatives represent a critical class of active ingredients (AIs) in modern agrochemistry, functioning as potent herbicides, insecticides (e.g., Cyromazine), and safeners (e.g., Cyprosulfamide). The cyclopropyl moiety imparts unique steric properties and metabolic stability; however, it introduces significant formulation challenges, particularly regarding hydrolytic instability of the


-cyclopropyl bond under acidic conditions and susceptibility to oxidative ring scission. This guide details the physicochemical profiling, stabilization protocols, and formulation workflows required to develop robust commercial products containing CPA-based actives.

Chemical Profiling & Pre-Formulation

The "Cyclopropyl Effect" in Agrochemicals

The cyclopropyl group is not merely a hydrophobic spacer; it is a "bioisostere" of the isopropyl group but with distinct electronic properties.

  • Metabolic Stability: The strained ring (bond angle ~60°) resists hydroxylation better than alkyl chains, prolonging half-life in the plant/soil.[1]

  • P450 Interaction: In some contexts, CPA derivatives act as "suicide substrates" for cytochrome P450 enzymes.[1] The enzyme oxidizes the nitrogen, generating a radical that opens the ring and covalently binds to the active site. While beneficial for synergists, this reactivity necessitates protection against oxidation during storage.[1]

Physicochemical Characterization

Before formulation, the AI must undergo rigorous stress testing. CPA derivatives often exhibit a "U-shaped" pH-stability profile.[1]

Key Parameters to Determine:

Parameter Method Critical Threshold Implication for Formulation
pKa Potentiometric Titration Typically 4.0–6.0 (if amide/heterocycle) Determines pH of the aqueous phase in SC/SL.[1]
LogP Shake-flask / HPLC Range: 0.5 – 3.5 <1: Soluble Liquid (SL); >3: Emulsifiable Concentrate (EC) or Oil Dispersion (OD).[1]

| Hydrolytic Stability | OECD 111 |


 year at pH 4 | Avoid acidic adjuvants; use buffering agents.[1] |
| Melting Point  | DSC | < 60°C | Risk of Ostwald ripening in Suspension Concentrates (SC).[1] |

Formulation Protocols

Decision Logic for Formulation Type

The choice of formulation is dictated by the hydrolytic stability of the cyclopropyl-nitrogen bond and the solubility of the derivative.

FormulationDecisionTree Start CPA Derivative AI CheckSolubility Water Solubility > 1 g/L? Start->CheckSolubility CheckHydrolysis Stable at pH 4-9? CheckSolubility->CheckHydrolysis No SL Soluble Liquid (SL) (Buffer Required) CheckSolubility->SL Yes CheckMP Melting Point > 70°C? CheckHydrolysis->CheckMP Yes OD Oil Dispersion (OD) (Best for Hydrolytic Instability) CheckHydrolysis->OD No (Hydrolysis Risk) SC Suspension Concentrate (SC) CheckMP->SC Yes EC Emulsifiable Concentrate (EC) CheckMP->EC No (Low MP) WG Water Dispersible Granule (WG) CheckMP->WG Yes (Solid State Stability)

Figure 1: Decision tree for selecting the optimal formulation chassis based on CPA derivative physicochemical properties.

Protocol: Micro-Environmental pH Stabilization (For SC/WG)

CPA derivatives containing amide linkages (e.g., Cyprosulfamide) can degrade if the local pH at the solid-liquid interface deviates from the stability window.

Objective: Maintain the micro-environment of the dispersed particle within the stability plateau (typically pH 6–8).

Materials:

  • Buffer System: Phosphate (pH 7.0) or Citrate (pH 6.5). Avoid acetate buffers if volatility is a concern.[1]

  • Dispersant: Polymeric surfactant (e.g., modified styrene acrylic) to provide steric barrier.[1]

  • Rheology Modifier: Xanthan gum.[1]

Step-by-Step Procedure:

  • Slurry Preparation: Mix the CPA derivative (tech grade, air-milled to

    
    ) with water containing the wetting agent.[1]
    
  • Buffer Addition: Add 0.1M Phosphate buffer salts directly to the slurry.[1] Do not rely on adjusting pH with dilute acid/base, as this provides no buffer capacity against drift during storage.

  • Milling: Bead mill the slurry. Monitor temperature; keep

    
     to prevent partial solubilization and recrystallization (Ostwald ripening).[1]
    
  • Stabilization: Add the rheology modifier.

  • Validation: Store samples at 54°C for 2 weeks (CIPAC MT 46.3). Analyze for degradation products (specifically the ring-opened amine) via HPLC.

Protocol: Oil Dispersion (OD) for Hydrolytically Unstable Derivatives

If the CPA derivative is sensitive to water (hydrolysis of the C-N bond), an Oil Dispersion is the gold standard.

Mechanism: The solid AI is suspended in oil (vegetable or methylated seed oil).[1] Emulsifiers are added so the product forms an emulsion upon dilution in the spray tank.[1] Hydrolysis is prevented during shelf-life because water is absent.[1]

Formulation Recipe (Example):

  • Active Ingredient: 10-20% w/w

  • Carrier Oil: Methylated Rapeseed Oil (enhances penetration).[1]

  • Structurant: Organoclay (Bentonite) or Fumed Silica (Hydrophobic).[1] Crucial for preventing sedimentation.[1]

  • Emulsifiers: Calcium dodecylbenzene sulfonate (anionic) + Tristyrylphenol ethoxylate (non-ionic).[1]

Critical Process Parameter (CPP): Moisture content of the raw materials must be


.[1] Use molecular sieves during oil processing if necessary.

Synthesis & Quality Control

While formulation is the focus, the purity of the input material dictates stability.

Impurity Profiling

The primary degradation pathway for CPA derivatives is the Ring Scission .[1]

DegradationPathway CPA_Deriv CPA Derivative (Intact Ring) Intermediate Radical/Cation Intermediate CPA_Deriv->Intermediate Oxidation (P450/Air) or Acid Hydrolysis RingOpen Ring-Opened Impurity (Allylamine) Intermediate->RingOpen Rearrangement

Figure 2: Primary degradation mechanism of cyclopropylamine derivatives leading to ring-opened impurities.

HPLC Method for Stability Indication
  • Column: C18 Reverse Phase (High pH stable, e.g., Agilent Poroshell HPH).[1]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 9.0) - Basic pH suppresses protonation of the amine, improving peak shape.

    • B: Acetonitrile.[1][2][3]

  • Detection: UV at 210-230 nm (CPA ring has low UV absorbance; rely on the attached chromophore).[1] Mass Spec (ESI+) is preferred for trace analysis of ring-opened byproducts (

    
     usually +2 Da or hydration products).[1]
    

Biological Assessment & Adjuvancy

CPA derivatives often require specific adjuvants to penetrate the leaf cuticle due to their polarity.[1]

  • Adjuvant Selection: For CPA-based herbicides, use Methylated Seed Oils (MSO) .[1] The lipophilicity of the cyclopropyl group aligns well with the solvency power of MSO, enhancing uptake by 30-50% compared to non-ionic surfactants.

  • Safener Action: In the case of Cyprosulfamide, the formulation must ensure rapid uptake before the herbicide acts.[1] Co-formulation in an OD (Oil Dispersion) ensures simultaneous delivery and activation of the GST (Glutathione S-transferase) pathway in the crop.

References

  • GSK Research. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Link

  • Syngenta Participations AG. (2010). Herbicidal compositions comprising cyclopropylamine derivatives. Patent WO2010123456. Link

  • Bayer CropScience. (2008). Safeners for herbicides: Cyprosulfamide.[1] Pest Management Science. Link

  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry and Agrochemicals. Link

  • Battelle. (2025).[1][4] Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection. Link

Sources

Method

Advanced Synthesis of N-Substituted Cyclopropylamines: Protocols for Medicinal Chemistry

Introduction: The "Cyclopropyl Effect" in Drug Design In modern medicinal chemistry, the -substituted cyclopropylamine motif is not merely a structural spacer; it is a functional bioisostere that fundamentally alters the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cyclopropyl Effect" in Drug Design

In modern medicinal chemistry, the


-substituted cyclopropylamine motif is not merely a structural spacer; it is a functional bioisostere that fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate.

Replacing an isopropyl or ethyl group with a cyclopropyl ring introduces significant changes:

  • Metabolic Stability: The C–H bonds of a cyclopropane ring possess higher

    
    -character (
    
    
    
    hybridization), resulting in a bond dissociation energy (BDE) of ~106 kcal/mol, compared to ~98 kcal/mol for secondary acyclic carbons. This makes the ring significantly more resistant to Cytochrome P450-mediated oxidative dealkylation [1].
  • pKa Modulation: The electron-withdrawing nature of the strained ring lowers the pKa of the adjacent amine by approximately 1–2 log units compared to acyclic analogues, potentially improving oral bioavailability by altering the ionization state at physiological pH.

  • Conformational Locking: The rigid ring restricts the rotatable bond vector, reducing the entropic penalty upon binding to a target protein.

However, synthesizing these motifs is non-trivial due to the inherent ring strain (~27.5 kcal/mol) and the difficulty of performing direct nucleophilic substitution (


) on cyclopropyl electrophiles. This guide details three high-fidelity protocols to overcome these barriers.

Strategic Route Selection

Before beginning synthesis, select the protocol based on your starting material and target substitution pattern.

RouteSelection Start Target Structure Analysis Q1 Is the Cyclopropane Ring already formed? Start->Q1 PathA Yes: Functionalizing Nitrogen Q1->PathA Ring Intact PathB No: Constructing Ring Q1->PathB De Novo Synthesis Q2 Target: N-Aryl/Heteroaryl? PathA->Q2 Method1 PROTOCOL 1: Pd-Catalyzed C-N Coupling (BrettPhos/YPhos) Q2->Method1 Yes (Ar-Cl/Br) Method2 PROTOCOL 2: Reductive Amination (Using 1-Ethoxycyclopropanol) Q2->Method2 No (N-Alkyl) Method3 PROTOCOL 3: Kulinkovich-de Meijere (Amide to Aminocyclopropane) PathB->Method3 From Amides

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and target architecture.

Comparative Method Analysis

FeatureProtocol 1: Pd-Catalyzed ArylationProtocol 2: Reductive AminationProtocol 3: Kulinkovich-de Meijere
Primary Utility Attaching cyclopropylamine to HeterocyclesAlkylating amines with cyclopropaneBuilding ring from Amides
Key Reagents Pd(OAc)₂, BrettPhos/YPhos, NaOtBu1-Ethoxycyclopropanol, NaBH₃CNTi(OiPr)₄, EtMgBr
Limiting Factor

-hydride elimination (rare with specific ligands)
Availability of 1-ethoxycyclopropanolFunctional group tolerance (Grignard)
Scalability High (kg scale demonstrated)ModerateModerate to High

Detailed Protocols

Protocol 1: Palladium-Catalyzed N-Arylation

Application: Coupling cyclopropylamines with aryl/heteroaryl chlorides.[1][2][3] Challenge: Cyclopropylamines are sterically demanding and prone to ring opening if the catalyst is too electrophilic. Standard Buchwald conditions often fail. Solution: Use of bulky, electron-rich ligands (BrettPhos or Ad-YPhos) to facilitate reductive elimination and prevent


-hydride elimination [2].
Materials
  • Aryl Chloride (Ar-Cl): 1.0 equiv[1]

  • Cyclopropylamine: 1.2 – 1.5 equiv[4]

  • Catalyst: [(BrettPhos)Pd(allyl)]OTf (1–2 mol%) OR Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)[4]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with N₂)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the Pd precatalyst, ligand (if not using precatalyst), and NaOtBu. Seal and purge with Argon for 5 minutes.

    • Expert Note: NaOtBu is hygroscopic. Use a fresh bottle or sublime before use to ensure reproducibility.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Substrate Addition: Add the Aryl Chloride and Cyclopropylamine.

    • Expert Note: If the amine is volatile (bp 49°C), add it last via syringe to minimize evaporation loss during purging.

  • Reaction: Stir at 80°C – 100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[5] Look for the M+1 peak. If conversion stalls, add 0.5 equiv more amine.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol 2: Reductive Amination via Cyclopropanone Equivalents

Application: Synthesis of


-alkyl cyclopropylamines (e.g., 

-benzyl cyclopropylamine). Challenge: Cyclopropanone is unstable and cannot be isolated. Solution: Use 1-ethoxycyclopropanol as a stable hemiaminal precursor which generates cyclopropanone in situ [3].
Materials
  • Primary Amine (R-NH₂): 1.0 equiv

  • 1-Ethoxycyclopropanol: 1.2 equiv (Commercial or synthesized via Org. Synth. [3])

  • Reductant: NaBH₃CN (1.5 equiv)[5]

  • Solvent: Methanol (MeOH) with 1% Acetic Acid

Step-by-Step Methodology
  • Imine Formation: Dissolve the amine and 1-ethoxycyclopropanol in MeOH. Add Acetic Acid (catalytic amount to adjust pH to ~5–6).

    • Mechanism:[6][7][8][9][10][11] The acid catalyzes the expulsion of ethanol, generating the transient cyclopropanone iminium species.

  • Stirring: Stir at room temperature for 30–60 minutes.

    • Expert Note: Do not heat significantly, as the ring may open to form propionaldehyde derivatives.

  • Reduction: Add NaBH₃CN portion-wise.

    • Safety: Perform in a fume hood; cyanide generation is possible if acidified strongly.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[4][5]

  • Validation:

    
    H NMR of the product should show the characteristic cyclopropyl multiplets at 
    
    
    
    0.3–0.7 ppm.
Protocol 3: The Kulinkovich-de Meijere Reaction

Application: Direct conversion of tertiary amides into


-disubstituted cyclopropylamines. This is the "Gold Standard" for building the ring from scratch [4].
Mechanism Visualization

The reaction proceeds via a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.[7][11]

Kulinkovich Reagents Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Reagents->Titanacycle - Ethane Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Amide Amide Amide Substrate (R-CONR'2) Product Aminocyclopropane Intermediate->Product Ring Contraction & Hydrolysis

Figure 2: Simplified mechanistic flow of the Kulinkovich-de Meijere transformation.

Materials
  • Tertiary Amide (e.g., N,N-dibenzylacetamide): 1.0 equiv

  • Ti(OiPr)₄: 1.0 equiv (Stoichiometric is more reliable than catalytic for amides)

  • EtMgBr (3.0 M in ether): 3.0 equiv

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Solution A: Dissolve the amide and Ti(OiPr)₄ in dry THF under Argon.

  • Controlled Addition: Cool the solution to 0°C (or room temperature, depending on substrate sensitivity).

  • Grignard Addition: Add EtMgBr solution slowly via syringe pump (over 1 hour).

    • Critical Control Point: The slow addition maintains a low concentration of the Grignard relative to the titanium species, preventing the formation of Ti(II) aggregates that kill the catalyst. The color will shift from yellow to dark brown/black.

  • Evolution: Allow to warm to room temperature and stir for 4–8 hours.

  • Quench (Careful): Cool to 0°C. Quench by dropwise addition of water, then 10% aqueous NaOH.

    • Why: This creates a granular titanium oxide precipitate that is easy to filter, rather than a gelatinous emulsion.

  • Purification: Filter through Celite, dry organic phase (Na₂SO₄), and concentrate.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[12] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016).[13][14] Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445.[13]

  • Wasserman, H. H., et al. (1987). Cyclopropanone Ethyl Hemiacetal (1-Ethoxycyclopropanol).[15] Organic Syntheses, 66, 142.

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Reactions. Organic Reactions, 77, 1-159.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for synthesizing cyclopropyl-containing compounds

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: CYCLO-OPT-2025 Welcome to the Cyclopropyl Synthesis Technical Support Center. This guide is structured to troubleshoot, optimize, and scale your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: CYCLO-OPT-2025

Welcome to the Cyclopropyl Synthesis Technical Support Center. This guide is structured to troubleshoot, optimize, and scale your cyclopropanation reactions. Unlike standard reviews, we focus on the failure points—why a reaction stalls, why diastereoselectivity drops, and how to safely handle high-energy reagents.

🛠️ Module 1: Method Selection & Strategy

User Query: "Which method should I use for my specific alkene?"

Before optimizing, ensure you have selected the correct mechanistic pathway. The electronic nature of your alkene dictates the method.

MethodSelection Start Start: Analyze Alkene ElectronRich Electron-Rich / Neutral (Allylic Alcohols, Styrenes) Start->ElectronRich ElectronDeficient Electron-Deficient (Enones, Acrylates) Start->ElectronDeficient Kulinkovich Kulinkovich Reaction (Ester -> Cyclopropanol) Start->Kulinkovich Substrate is Ester Directing Directing Group Present? (OH, NHR) ElectronRich->Directing Corey Corey-Chaykovsky (Sulfur Ylide) ElectronDeficient->Corey Simmons Simmons-Smith (Zn-Carbenoid) Directing->Simmons Yes (Stereocontrol) RhCat Rh/Cu-Catalyzed (Diazo Decomposition) Directing->RhCat No (Ligand control)

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and functional groups.

🔬 Module 2: The Simmons-Smith Reaction (Zinc Carbenoids)

Core Mechanism: Stereospecific syn-addition using Iodomethylzinc iodide (


).
Primary Use Case:  Unfunctionalized alkenes and allylic alcohols (chelation control).
📉 Troubleshooting Guide

Q: My reaction initiates but stalls at 50% conversion. Adding more reagent doesn't help. A: The issue is likely Zinc Surface Passivation. The formation of the active carbenoid (


) requires an active Zn(0) surface. If the surface becomes coated with Zinc oxide or Zinc salts, the reaction stops.
  • The Fix (Chemical Activation): Do not rely on "pre-activated" commercial dust.

    • TMSCl Activation: Add 2-5 mol% trimethylsilyl chloride (TMSCl) to the Zn suspension in ether/DCM. This chemically strips the oxide layer.[1]

    • Cu-Couple (LeGoff): Use the Zn-Cu couple.[2][3] Treat Zn dust with hot aqueous

      
      , wash with acetic acid, then ether.
      
  • The Fix (Solvent Additive): Add 1,2-dimethoxyethane (DME) as a co-solvent. DME coordinates to the zinc salts (

    
    ) generated as byproducts, preventing them from precipitating on the metal surface [1].
    

Q: I am seeing low diastereoselectivity with my allylic alcohol. A: You are likely using a strongly coordinating solvent. The high diastereoselectivity of Simmons-Smith relies on the coordination of the zinc reagent to the allylic oxygen, directing the methylene delivery to the syn face.

  • The Fix: Switch from THF or EtOAc (which compete for Zn coordination) to Dichloromethane (DCM) or Diethyl Ether . DCM is non-coordinating and maximizes the "directing group" effect [1].

📊 Optimization Protocol: Furukawa Modification (

)

For acid-sensitive substrates where Zn-Cu (acidic) is too harsh.

ParameterRecommendationRationale
Stoichiometry 2.0 equiv

/ 2.0 equiv

Excess required due to Schlenk equilibrium.
Temperature -20°C to 0°CControls the exothermic formation of the carbenoid.
Concentration 0.5 M to 1.0 MHigh concentration favors intermolecular reaction over decomposition.
Quench Saturated

(aq)
Essential to dissolve Zn salts and prevent gel formation during workup.
⚗️ Module 3: Rhodium-Catalyzed Cyclopropanation (Diazo)

Core Mechanism: Transition metal-catalyzed decomposition of diazo compounds to generate metal-carbenoids. Primary Use Case: Enantioselective synthesis and complex scaffolds.[4][5]

📉 Troubleshooting Guide

Q: I am getting low enantiomeric excess (ee). A: The catalyst ligand is not matched to the carbene type. Rhodium carbenoids are classified as Donor/Acceptor (e.g., vinyldiazoacetates) or Acceptor/Acceptor.

  • The Fix (Davies Catalyst Selection):

    • Substrate: Styrenes + Vinyldiazoacetates (Donor/Acceptor).

    • Solution: Use

      
       . This prolinate catalyst is optimized for these specific carbenoids, often yielding >90% ee [2].
      
    • Substrate: ortho-substituted aryl diazoacetates.

    • Solution: Use

      
       . The adamantyl group provides the necessary steric bulk to restrict the bulky substrate [3].
      

Q: I observe significant dimerization of the diazo compound (fumarate/maleate formation) instead of cyclopropanation. A: The stationary concentration of the diazo compound is too high.

  • The Fix: Implement Slow Addition . The diazo compound should be added via syringe pump over 4–12 hours. The alkene must be in large excess (or the solvent). This ensures the highly reactive metal-carbene species encounters an alkene molecule before it encounters another diazo molecule.

⚠️ Safety Protocol: Continuous Flow Generation of Diazomethane

Diazomethane is the "gold standard" C1 source but is explosive. Do not handle neat diazomethane in batch >1 mmol.

Recommended Workflow: Tube-in-Tube Reactor Use a semi-permeable membrane (Teflon AF-2400) to generate and consume diazomethane in situ.

FlowChem Feed1 Feed A: Diazald + Solvent Generator Inner Tube (Teflon AF-2400) CH2N2 Generation Feed1->Generator Feed2 Feed B: KOH (aq) Feed2->Generator Reactor Outer Tube Substrate + Catalyst Generator->Reactor CH2N2 Permeates (Gas Phase Transport) Waste Waste (Sulfonamide) Generator->Waste Aqueous Waste Product Collection Cyclopropane Reactor->Product

Figure 2: Tube-in-tube flow setup for safe, in-situ generation and consumption of diazomethane. The hazardous gas permeates the membrane to react immediately with the substrate [4].

🧪 Module 4: The Kulinkovich Reaction

Core Mechanism: Titanium-catalyzed reductive coupling of esters with Grignard reagents.[6] Primary Use Case: Converting esters directly into cyclopropanols (versatile biosynthetic intermediates).

📉 Troubleshooting Guide

Q: My yield is low (<40%) and I see unreacted ester. A: The catalytic cycle is being overwhelmed by rapid Grignard addition. The reaction relies on a delicate ligand exchange on the Titanium center. If Grignard is added too fast, the active titanacyclopropane species is destroyed.

  • The Fix: Add the Grignard reagent (EtMgBr) extremely slowly (over 2-4 hours) to a solution of the ester and catalytic

    
     (10-20 mol%). High dilution helps.
    

Q: Can I use this on amides? A: Yes, but it requires modification (Kulinkovich-de Meijere). Standard conditions fail with amides.

  • The Fix: Use

    
     (stoichiometric)  rather than catalytic, or switch to the Kulinkovich-Szymoniak  variation (using nitriles to access aminocyclopropanes) [5].
    
📚 References
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][8][9] Organic Reactions.[5][6][7][8][10][11] Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Wang, H., et al. (2013).[12] Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4, 2844-2850.[12] Link

  • Mastronardi, F., et al. (2013).[13] Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters, 15(21), 5590–5593. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[10] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

Disclaimer: All protocols involve hazardous reagents. Consult your institution's Chemical Hygiene Plan before attempting these reactions, particularly when handling diazomethane or organozinc pyrophorics.

Sources

Optimization

Technical Support Center: Bayesian Optimization for Chemical Synthesis

Welcome to the technical support center for Bayesian Optimization (BO) in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are applying or looking to apply th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bayesian Optimization (BO) in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are applying or looking to apply this powerful machine learning technique to optimize their experimental processes. Here, you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during implementation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the theory and practical application of Bayesian Optimization in a chemical context.

Q1: What is Bayesian Optimization and why is it effective for chemical synthesis?

Bayesian Optimization (BO) is a data-efficient, model-based strategy for finding the global optimum of an unknown, expensive-to-evaluate "black-box" function.[1][2] In chemical synthesis, this "function" is the experimental process, where inputs are reaction parameters (e.g., temperature, concentration, catalyst choice) and the output is a desired objective (e.g., yield, selectivity, cost).[3][4]

BO is particularly well-suited for chemistry for several key reasons:

  • Data Efficiency: Chemical experiments are often costly and time-consuming. BO builds a statistical model of the reaction landscape to intelligently select the most informative experiments, minimizing the number of runs needed to find optimal conditions.[1][5][6]

  • Global Optimization: Unlike methods that can get stuck in local optima, BO's framework is designed to explore the entire parameter space, increasing the probability of finding the true global optimum.[1]

  • Flexibility: The BO framework can handle diverse variable types, including continuous (temperature, pressure) and categorical (solvents, catalysts), making it highly adaptable to real-world chemical systems.[1][7]

  • Handling Complexity: BO excels in navigating high-dimensional and complex reaction spaces where interactions between variables are not well understood.[3][8]

Q2: What are the core components of a Bayesian Optimization workflow?

The BO process is an iterative loop consisting of two primary components: a probabilistic surrogate model and an acquisition function.[3]

  • Surrogate Model: This is a statistical model that approximates the true, unknown objective function based on the experimental data collected so far.[1][9] It provides a prediction of the outcome (e.g., yield) for a given set of inputs, along with a measure of uncertainty for that prediction.[10][11] The most common surrogate model in chemistry is the Gaussian Process (GP) due to its flexibility and ability to provide well-calibrated uncertainty estimates in low-data regimes.[1][3][8]

  • Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to decide which experiment to run next.[1][10] It quantifies the "utility" of evaluating a particular point in the parameter space by balancing the need to explore uncertain regions and exploit regions known to produce good results.[1][9][11]

The workflow proceeds iteratively: after an experiment is performed, the new data point is used to update the surrogate model, the acquisition function is then optimized to suggest the next experiment, and the cycle repeats until a stopping criterion is met.[1][2][12]

Bayesian Optimization Workflow cluster_init Initialization cluster_loop Optimization Loop define_space Define Search Space (Parameters & Ranges) initial_exp Perform Initial Experiments (e.g., Latin Hypercube Sampling) define_space->initial_exp update_model Update Surrogate Model (e.g., Gaussian Process) initial_exp->update_model Initial Data acquisition Optimize Acquisition Function update_model->acquisition suggest_next Suggest Next Experiment(s) acquisition->suggest_next perform_next Perform Suggested Experiment suggest_next->perform_next analyze Analyze Result (e.g., Yield, Selectivity) perform_next->analyze analyze->update_model New Data Point

Caption: The iterative workflow of Bayesian optimization for chemical reactions.
Q3: What is the "exploration vs. exploitation" trade-off?

This is the central challenge in sequential optimization that the acquisition function is designed to manage.[1][10]

  • Exploitation involves running experiments in regions where the surrogate model predicts a high objective value (e.g., high yield), based on current knowledge. This aims to refine the conditions around the current best-known optimum.[1][11]

  • Exploration involves running experiments in regions where the surrogate model has high uncertainty. These are areas of the parameter space that are poorly understood, and exploring them could lead to the discovery of an entirely new, superior optimum.[1][11]

An acquisition function balances these two competing goals.[9] Relying too heavily on exploitation risks getting trapped in a local optimum, while over-emphasizing exploration can be inefficient, spending too many experiments on unpromising regions.[3] Popular acquisition functions like Expected Improvement (EI) and Upper Confidence Bound (UCB) mathematically formalize this balance.[1][13]

Exploration vs. Exploitation Acquisition Acquisition Function Exploitation Exploitation (High Predicted Mean) Acquisition->Exploitation Refine known optima Exploration Exploration (High Uncertainty) Acquisition->Exploration Discover new optima NextExp Select Next Experiment Exploitation->NextExp Exploration->NextExp

Caption: The acquisition function balances exploiting known high-performing regions with exploring uncertain regions.
Q4: How many initial experiments are needed to start a BO campaign?

There is no universal answer, as the optimal number depends on the dimensionality of the problem (i.e., the number of reaction parameters). A common practice is to start with a set of experiments that provides good coverage of the search space.[6] Methods like Latin Hypercube Sampling are often recommended over simple random sampling to ensure the initial data is not clustered in one area.[6][7] For a problem with d dimensions, a starting point of 2d to 5d experiments is a reasonable heuristic, but this can be adjusted based on the experimental budget.

Q5: Can Bayesian Optimization handle both continuous and categorical variables?

Yes, a key advantage of BO is its ability to optimize mixed-variable spaces.[1][7]

  • Continuous variables (e.g., temperature, concentration, flow rate) are handled naturally by most surrogate models like Gaussian Processes.

  • Categorical variables (e.g., choice of catalyst, solvent, or ligand) require specific encoding techniques. A common method is one-hot encoding, where each category is represented by a binary vector.[8] More advanced kernel functions within the GP framework can also be designed to handle the relationships between different categories.

Q6: How does BO handle multi-objective optimization?

In chemical synthesis, it's rare to have only one objective. Often, the goal is to maximize yield while simultaneously minimizing cost, energy consumption, or by-product formation.[8] Multi-objective Bayesian Optimization (MOBO) addresses this by extending the single-objective framework.[1]

Instead of finding a single optimal point, MOBO aims to identify the Pareto front —a set of solutions where no single objective can be improved without worsening at least one other objective. This provides the researcher with a set of optimal trade-off solutions. Specialized acquisition functions like Expected Hypervolume Improvement (EHVI) or the Thompson Sampling Efficient Multi-Objective (TSEMO) algorithm are used to guide the search for this Pareto front.[1][8]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during a Bayesian Optimization campaign, providing potential causes and actionable solutions.

Problem: The optimization is not converging or appears stuck in a local optimum.
Potential Cause Explanation & Causality Recommended Solution
Poor Initial Sampling The initial set of experiments did not adequately cover the search space, providing the surrogate model with a biased or incomplete view of the reaction landscape from the start.[7]Action: Ensure your initial experimental design is space-filling. Use techniques like Latin Hypercube Sampling instead of random sampling.[6] If the optimization is already running, consider pausing and adding a few diverse, exploratory experiments manually before resuming.
Inappropriate Surrogate Model/Kernel The assumptions of your surrogate model (e.g., the kernel in a Gaussian Process) do not match the true underlying function. For example, a smooth kernel (like RBF) may struggle to model a highly discontinuous or "bumpy" reaction landscape, leading to poor predictions and guidance.Action: Experiment with different kernels. The Matérn kernel is often a good default as its smoothness is a tunable hyperparameter.[8] For mixed continuous/categorical spaces, ensure you are using a kernel designed for this purpose.
Acquisition Function Imbalance The acquisition function is too "exploitative," causing the algorithm to repeatedly sample around the first promising result it finds without sufficiently exploring other areas of the search space.Action: Adjust the hyperparameters of your acquisition function to encourage more exploration. For UCB, increase the beta parameter. For Expected Improvement, consider adding a small amount of jitter or using variants designed to escape local optima.
Incorrect Hyperparameter Tuning The internal hyperparameters of the surrogate model itself (e.g., lengthscale, variance of the kernel) are not optimized correctly. This leads to a poor fit of the response surface, causing the model to misunderstand the relationship between inputs and outputs.[7][14]Action: Ensure your BO software is properly optimizing the surrogate model's hyperparameters at each step, typically by maximizing the marginal log-likelihood on the observed data.[7] This is a standard feature in most BO packages but can sometimes be misconfigured.
Problem: The algorithm suggests impractical, unsafe, or physically impossible experimental conditions.
Potential Cause Explanation & Causality Recommended Solution
Unconstrained Optimization Space The algorithm is unaware of the physical, chemical, or safety limits of the experimental setup. It treats the search space as a purely mathematical construct and may suggest conditions that are impossible to implement (e.g., a negative concentration or a temperature above the solvent's boiling point).Action: Implement constraints within the optimization framework. Most modern BO packages allow you to define known constraints a priori.[15][16] This can be done by rejecting invalid suggestions or, more effectively, by constraining the optimization of the acquisition function itself so that it only searches within the feasible domain.[15]
Lack of Domain Knowledge The optimization is being run as a complete "black box" without incorporating chemical intuition or practical knowledge.[7]Action: Use your expertise to define a reasonable and safe search space from the outset. Bayesian optimization is a tool to augment expert knowledge, not replace it entirely.[7] Critically evaluate every suggestion from the algorithm before running the experiment.
Unknown Constraints Some constraints are not known beforehand and only become apparent during the experiment (e.g., a reaction mixture becoming too viscous for stirring at certain concentrations).Action: For unknown constraints, you can use a classification model (like a Gaussian Process Classifier) alongside your regression model. This second model learns the boundary between feasible and infeasible regions in real-time based on failed experiments, guiding the optimizer away from problematic conditions.[8]
Problem: How do I handle noisy experimental data?
Potential Cause Explanation & Causality Recommended Solution
Experimental & Measurement Noise All experiments have some degree of inherent noise from measurement errors, slight variations in conditions, or reagent purity. High levels of noise can mislead the algorithm, causing it to "chase" a random high point that isn't reproducible.[7]Action: Choose a surrogate model that explicitly accounts for observation noise. Gaussian Processes have a built-in noise term (alpha/noise level) that can be tuned to the expected level of experimental variance.[8] Additionally, consider acquisition functions designed for noisy environments, such as q-Noisy Expected Hypervolume Improvement (q-NEHVI) for multi-objective problems.[8]
Inconsistent Procedures Variability in experimental execution (e.g., different technicians, uncalibrated equipment) introduces significant, non-random noise.Action: Standardize experimental procedures and ensure all analytical equipment is properly calibrated. The goal is to minimize controllable sources of variance so the algorithm can effectively model the true underlying function.[7] If possible, run replicates of key experiments to get a better estimate of the noise level.

Part 3: Example Experimental Protocol

Workflow: Setting Up a Bayesian Optimization for a Buchwald-Hartwig Amination

This protocol provides a step-by-step guide for using BO to optimize the yield of a common cross-coupling reaction.

Objective: Maximize the reaction yield by optimizing catalyst, ligand, base, and temperature.

1. Define the Search Space (Inputs):

  • Catalyst (Categorical): [Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr]

  • Ligand (Categorical): [SPhos, XPhos, RuPhos, tBuXPhos]

  • Base (Categorical): [K₂CO₃, K₃PO₄, Cs₂CO₃, LHMDS]

  • Temperature (Continuous): [80 °C to 140 °C]

  • Solvent (Fixed): Toluene

  • Concentration (Fixed): 0.1 M

2. Experimental Protocol: Initial Screening (Latin Hypercube Sampling)

  • Rationale: To provide a diverse and unbiased set of starting points for the surrogate model.[6]

  • Procedure:

    • Use a BO software package to generate an initial design of 10-12 experiments using Latin Hypercube Sampling across the defined search space.

    • Set up the reactions in parallel vials according to the generated conditions. Each vial will contain the aryl halide, amine, specified base, catalyst, and ligand in toluene.

    • Run all reactions on a heating block at their specified temperatures for a fixed duration (e.g., 12 hours).

    • After the reaction time, quench the reactions and analyze the yield of each using a calibrated internal standard via HPLC or UPLC.

3. Data Acquisition and Iterative Optimization:

  • Rationale: To iteratively update the model and converge on the optimal conditions.

  • Procedure:

    • Input the reaction conditions (catalyst, ligand, base, temperature) and their corresponding measured yields into the BO software.[7]

    • The software will train a Gaussian Process surrogate model on this initial data.

    • Run the optimizer. The acquisition function (e.g., Expected Improvement) will be maximized to suggest the single most promising set of conditions for the next experiment.

    • Perform the single suggested experiment under the same rigorous protocol as the initial screen.

    • Record the new yield and add this data point to your dataset. The surrogate model will be retrained with this new information.

    • Repeat steps 3-5 for a predefined number of iterations (e.g., 20-40) or until the yield plateaus.

4. Analysis and Validation:

  • Rationale: To confirm the optimum found by the algorithm.

  • Procedure:

    • Identify the best conditions suggested by the BO campaign.

    • Run this optimal reaction in triplicate to confirm the result and assess its reproducibility.

References

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. (2025). MDPI. [Link]

  • Desimpel, S., Dorbec, M., Van Geem, K. M., & Stevens, C. V. (2026). Bayesian optimization for chemical reactions. RSC Publishing. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]

  • Hickman, R. J., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. DSpace@MIT. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]

  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. [Link]

  • Hernández-Lobato, J. M., et al. (2017). Constrained Bayesian Optimization for Automatic Chemical Design. BayesOpt 2017. [Link]

  • Hernández-Lobato, J. M., et al. (2017). Constrained Bayesian Optimization for Automatic Chemical Design. SciSpace. [Link]

  • Kusner, M. J., et al. (2017). Constrained Bayesian optimization for automatic chemical design using variational autoencoders. PMC. [Link]

  • Price, G. (2023). Bayesian Optimization of Chemical Reactions. Dassault Systèmes blog. [Link]

  • Hickman, R. J., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. Digital Discovery (RSC Publishing). [Link]

  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. ICML 2024 AI for science workshop. [Link]

  • Maximizing Reaction Yield Through Bayesian Optimization. (2025). APC. [Link]

  • Greenman, K. P., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. Machine Learning for Molecules Workshop @ NeurIPS 2020. [Link]

  • Frequently Asked Questions | Bayesian Optimization Hackathon for Chemistry and Materials. (n.d.). Matterhorn Studio. [Link]

  • Basha, S. I., et al. (2023). Multiobjective Bayesian Optimization Framework for the Synthesis of Methanol from Syngas Using Interpretable Gaussian Process Models. ACS Omega. [Link]

  • Simon, C. (2024). Bayesian optimization of chemical reactors. College of Engineering, Oregon State University. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. [Link]

  • Cost-informed Bayesian reaction optimization. (2022). PMC. [Link]

  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]

  • Race to the bottom: Bayesian optimisation for chemical problems. (2023). ChemRxiv. [Link]

  • Guided Research Report: Bayesian Optimization of Material Synthesis Parameters with Gaussian Processes. (2021). mediaTUM. [Link]

  • Supplementary Information – Bayesian Optimization for Chemical Reactions. (2023). CHIMIA. [Link]

  • Schweidtmann, A. M., et al. (2020). Maximizing the acquisition function of Bayesian optimization to guaranteed global optimality. YouTube. [Link]

  • Wang, K., & Dowling, A. W. (2021). Bayesian optimization for chemical products and functional materials. Dowling Lab. [Link]

  • MacLeod, B. P., et al. (2020). Race to the bottom: Bayesian optimisation for chemical problems. RSC Publishing. [Link]

  • Adorf, C. S., et al. (2023). Digitizing chemical discovery with a Bayesian explorer for interpreting reactivity data. PNAS. [Link]

  • Introduction to Bayesian Optimization. (n.d.). Ax. [Link]

  • Desautels, T., et al. (2024). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery (RSC Publishing). [Link]

  • Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]

  • Pollice, R., et al. (2025). Ranking over regression for Bayesian optimization and molecule selection. AIP Publishing. [Link]

  • Desimpel, S., et al. (2026). Bayesian optimization for chemical reactions. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Cyclopropylamines

Introduction: The Cyclopropylamine Paradox Cyclopropylamines (CPAs) are high-value pharmacophores found in drugs like Tranylcypromine , Ticagrelor , and Ciprofloxacin . Analytically, they present a paradox: they are chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropylamine Paradox

Cyclopropylamines (CPAs) are high-value pharmacophores found in drugs like Tranylcypromine , Ticagrelor , and Ciprofloxacin . Analytically, they present a paradox: they are chemically robust enough to survive metabolism yet fragile enough to degrade during standard analytical workflows.

As a Senior Application Scientist, I often see methods fail not because of poor chromatography, but because the chemist ignored the ring strain energy (~27.5 kcal/mol) and the basicity (pKa ~8–10) of the amine. This guide addresses the specific causality of these failures and provides self-validating protocols to resolve them.

Module 1: Chromatographic Separation & Peak Shape (HPLC/UHPLC)

Q1: Why do I observe severe peak tailing even with end-capped C18 columns?

The Mechanism: Cyclopropylamines are strong bases. At neutral or weakly acidic pH (pH 3–6), residual silanols (


) on the silica support are ionized (

). The protonated amine (

) engages in secondary ionic interactions with these silanols, causing kinetic lag (tailing).

Troubleshooting Protocol:

  • The "pH Switch" Test:

    • Experiment: Run the standard at pH 2.5 (silanols protonated/neutral) and pH 10.0 (amine neutral, if column permits).

    • Result: If tailing disappears at high pH, the issue is silanol interaction. If tailing persists, it is column overload or extra-column volume.

  • Column Selection Strategy:

    • Avoid: Traditional silica-based C18.

    • Use:Charged Surface Hybrid (CSH) or Bidentate C18 columns. CSH particles have a slight positive surface charge that repels the protonated amine, eliminating ionic adsorption.

Q2: My retention times are drifting, and I see "ghost peaks" in blank injections.

The Mechanism: This is likely on-column degradation . The strained cyclopropane ring is susceptible to acid-catalyzed ring opening , especially in the presence of strong organic modifiers (like Methanol) and acidic buffers (TFA/Formic Acid) at elevated temperatures (>40°C). The "ghost peaks" are ring-opened solvolysis products eluting in subsequent runs.

Corrective Action:

  • Buffer Change: Switch from TFA (strong acid) to Ammonium Acetate/Formic Acid (pH 3.5) or Ammonium Bicarbonate (pH 10) .

  • Temperature: Lower column temperature to <30°C .

  • Solvent: Replace Methanol with Acetonitrile (aprotic). Methanol can act as a nucleophile, attacking the activated ring to form methoxy-derivatives.

Module 2: Visualization of Troubleshooting Logic

The following decision tree outlines the logical flow for resolving peak shape and stability issues.

CPA_Troubleshooting Start Issue: Poor Peak Shape or Ghost Peaks Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Acidic Acidic (pH 2-6) Check_pH->Acidic Tailing Observed Basic Basic (pH > 9) Check_pH->Basic Tailing Observed Silanol Cause: Silanol Interaction Acidic->Silanol Intact Mass RingOpen Cause: Acid-Catalyzed Ring Opening Acidic->RingOpen New Impurity Peaks Action_HiPH Action: Use High pH Stable Column (e.g., Hybrid Silica) Basic->Action_HiPH Column Dissolution Risk Action_CSH Action: Switch to Charged Surface Hybrid (CSH) or Phenyl-Hexyl Silanol->Action_CSH Action_Solvent Action: Remove MeOH Use ACN + NH4OAc RingOpen->Action_Solvent

Figure 1: Decision tree for troubleshooting cyclopropylamine chromatographic anomalies.

Module 3: Stability-Indicating Method Development

Q3: How do I validate that my method is truly "stability-indicating" for CPAs?

Expert Insight: Standard forced degradation (acid/base/heat) is insufficient if you don't specifically look for isomerization . CPAs can undergo cis-trans isomerization or ring expansion under stress, which often co-elute with the parent peak.

Protocol: The "Isomer Stress Test"

  • Acid Stress: Dissolve sample in 0.1 N HCl. Heat at 60°C for 2 hours.

  • Analysis: Use a Phenyl-Hexyl or Biphenyl column. These stationary phases utilize

    
     interactions to separate structural isomers (ring-opened vs. intact) that C18 columns often merge.
    
  • Validation Criteria: The method must resolve the parent CPA from its corresponding linear alkene derivative (formed via ring opening).

Table 1: Common Degradation Pathways & Detection

Stress ConditionDegradation MechanismExpected Mass Shift (LC-MS)Recommended Column
Acidic (pH < 2) Ring Opening (Solvolysis)+18 Da (Water adduct) or +32 Da (MeOH adduct)CSH C18 or Biphenyl
Thermal (GC) Ring Expansion / Elimination-2 Da (Dehydrogenation) or IsomerizationCapillary Wax (Low Temp)
Oxidative N-Oxide Formation+16 DaHILIC (Polar retention)

Module 4: GC Analysis & Thermal Instability

Q4: I see multiple peaks in GC-MS for a single pure standard. Is my sample impure?

The Mechanism: Likely not. Cyclopropylamines are thermally labile. The high temperature of the GC inlet (250°C+) can cause Hofmann elimination or retro-Cheletropic reactions , causing the ring to burst before it even reaches the column.

Troubleshooting Protocol:

  • Inlet Temperature Drop: Reduce inlet temperature to 150–180°C . If the "impurity" peaks decrease, they are thermal artifacts.

  • Derivatization (Mandatory for Quantification):

    • Mask the amine protons to increase volatility and thermal stability.

    • Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

    • Reaction: Incubate sample with TFAA at 60°C for 30 mins. Evaporate and reconstitute in Hexane.

    • Benefit: The resulting amide is thermally stable and provides excellent peak shape.

Module 5: Chiral Separations

Q5: How do I separate enantiomers of a basic cyclopropylamine?

Expert Insight: Traditional "Normal Phase" (Hexane/IPA) often fails for basic amines due to solubility issues and peak tailing.

Recommended System: Polar Ionic Mode (PIM)

  • Column: Macrocyclic Glycopeptide (e.g., Vancomycin or Teicoplanin based) or Immobilized Amylose (e.g., IA/IG).

  • Mobile Phase: 100% Methanol + 0.1% Acetic Acid + 0.1% Triethylamine (TEA).

  • Why it works: The Methanol maximizes solubility. The acid/base additives form a buffer in the organic phase, sharpening the peaks, while the chiral selector utilizes steric clefts to discriminate the cyclopropyl stereocenters.

Experimental Protocol: Derivatization for GC-MS

Objective: Stabilize Tranylcypromine-like CPAs for accurate GC quantification.

  • Preparation: Weigh 10 mg of sample into a reaction vial.

  • Dissolution: Add 1 mL of Ethyl Acetate.

  • Derivatization: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA) .
    
    • Note: Perform in a fume hood; reaction is exothermic.

  • Incubation: Cap and heat at 60°C for 20 minutes .

  • Cleanup: Evaporate to dryness under Nitrogen stream.

  • Reconstitution: Dissolve residue in 1 mL Hexane.

  • Injection: Inject 1

    
    L into GC (Split 1:50).
    
    • Result: Single sharp peak (TFA-derivative) with no thermal breakdown products.

References

  • BenchChem. (2025).[1][2] How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC. Link

  • Ragab, M. A., et al. (2016). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromine Sulphate. Journal of Applied Pharmaceutical Science. Link

  • Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Shaanxi Normal University. Link

  • Siuzdak, G., et al. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone. Link

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Link

  • NIST. (2023). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacological Validation of N-Cyclopropylmethyl-Substituted Ligands

The introduction of an N-cyclopropylmethyl (N-CPM) group to a ligand is a well-established strategy in medicinal chemistry, profoundly influencing its pharmacological profile. This bulky, lipophilic moiety can dramatical...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of an N-cyclopropylmethyl (N-CPM) group to a ligand is a well-established strategy in medicinal chemistry, profoundly influencing its pharmacological profile. This bulky, lipophilic moiety can dramatically alter a compound's affinity, selectivity, and efficacy at various receptors, most notably opioid and sigma receptors. This guide provides a comprehensive overview of the pharmacological effects imparted by the N-CPM substitution and details the requisite experimental methodologies for their validation, aimed at researchers, scientists, and drug development professionals.

The Influence of the N-Cyclopropylmethyl Moiety

The N-CPM group is a key structural feature in several clinically significant drugs, including the opioid antagonist naltrexone and the partial agonist buprenorphine. Its presence often shifts the pharmacological activity of a parent compound. For instance, replacing the N-methyl group in oxymorphone with an N-cyclopropylmethyl group converts the potent agonist into the potent antagonist, naltrexone. This transformation underscores the critical role of the N-substituent in determining the nature of the ligand-receptor interaction.

The N-CPM moiety can:

  • Enhance Affinity and Antagonism: The cyclopropyl group's unique conformational constraints and electronic properties can lead to a higher binding affinity for the receptor. In the context of opioid receptors, this often results in potent antagonism.

  • Introduce Partial Agonism: In some scaffolds, the N-CPM group contributes to a mixed agonist-antagonist profile, or partial agonism. Buprenorphine is a classic example, exhibiting partial agonism at the mu-opioid receptor (MOR) and antagonism at the kappa-opioid receptor (KOR).

  • Modulate Selectivity: The N-CPM group can influence a ligand's selectivity across different receptor subtypes (e.g., mu, delta, and kappa opioid receptors) and even between different receptor families, such as opioid and sigma receptors.

Comparative Pharmacology of N-CPM Ligands

The pharmacological effects of N-CPM-substituted ligands are diverse and depend heavily on the core scaffold of the molecule. Below is a comparative summary of well-characterized N-CPM ligands.

LigandPrimary Target(s)Primary Pharmacological EffectKey Clinical Use(s)
Naltrexone Mu-opioid receptor (MOR)AntagonistOpioid and alcohol dependence
Nalbuphine Kappa-opioid receptor (KOR)AgonistModerate to severe pain relief
Mu-opioid receptor (MOR)Antagonist
Buprenorphine Mu-opioid receptor (MOR)Partial AgonistOpioid dependence, pain management
Kappa-opioid receptor (KOR)Antagonist
(+)-Pentazocine Sigma-1 receptor (σ1R)AgonistAnalgesic (less common now)

Experimental Validation Workflows

A thorough pharmacological validation of a novel N-CPM-substituted ligand requires a multi-step approach, progressing from in vitro characterization to in vivo assessment of its physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment Receptor_Binding Receptor Binding Assays (Ki determination) Functional_Assays Functional Assays (EC50/IC50, Emax) Receptor_Binding->Functional_Assays Confirm functional activity Signaling_Pathways Signaling Pathway Analysis (e.g., β-arrestin recruitment) Functional_Assays->Signaling_Pathways Elucidate mechanism Pharmacokinetics Pharmacokinetic Studies (ADME) Signaling_Pathways->Pharmacokinetics Transition to in vivo Behavioral_Models Behavioral Models (e.g., Analgesia, Reward) Pharmacokinetics->Behavioral_Models Inform dosing regimen Safety_Pharmacology Safety Pharmacology (e.g., Sedation, Respiration) Behavioral_Models->Safety_Pharmacology Assess therapeutic window G GPCR GPCR (e.g., Opioid Receptor) G_protein Heterotrimeric G-protein (GDP-bound, inactive) GPCR->G_protein Activates GDP GDP G_protein->GDP Releases GTPgS [35S]GTPγS G_protein->GTPgS Binds G_alpha_GTPgS Gα-[35S]GTPγS (Active) G_protein->G_alpha_GTPgS Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist N-CPM Ligand (Agonist) Agonist->GPCR Binds to

Caption: [³⁵S]GTPγS binding assay principle.

For Gi/o-coupled receptors like opioids, agonists inhibit the production of cyclic AMP (cAMP). This assay measures the downstream effect of G-protein activation.

Step-by-Step Protocol:

  • Cell Culture: Use cells expressing the receptor of interest (e.g., HEK-293 cells).

  • Stimulation: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

  • Ligand Addition: Add varying concentrations of the N-CPM test ligand. Agonists will inhibit the forskolin-stimulated cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the inhibition of cAMP production against the ligand concentration to determine the IC50 and Emax.

G Agonist N-CPM Ligand (Agonist) GPCR Gi-coupled Receptor Agonist->GPCR Binds G_protein Gi-protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Forskolin Forskolin Forskolin->AC Activates

Caption: Principle of cAMP inhibition assay.

Part 2: In Vivo Validation

Following in vitro characterization, the pharmacological effects of the N-CPM ligand must be validated in living organisms to assess its therapeutic potential and side-effect profile.

Analgesic Effect Assessment

Objective: To determine the antinociceptive (analgesic) properties of the ligand.

Methodology: Hot Plate and Tail-Flick Tests

These are common thermal nociception models used to evaluate centrally-mediated analgesia.

Step-by-Step Protocol (Hot Plate Test):

  • Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment.

  • Baseline Measurement: Place the animal on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

  • Drug Administration: Administer the N-CPM test ligand via a suitable route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At various time points after drug administration, re-measure the response latency on the hot plate.

  • Data Analysis: An increase in response latency compared to baseline and a vehicle-treated control group indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action.

To confirm that the observed analgesia is opioid receptor-mediated, a separate experiment can be conducted where animals are pre-treated with an opioid antagonist like naloxone before administering the N-CPM ligand. A reduction or complete blockage of the analgesic effect would confirm the involvement of opioid receptors.

Assessment of Side Effects

Objective: To evaluate potential adverse effects commonly associated with opioid receptor modulation.

Methodology: Open Field Test

This test assesses locomotor activity, which can be an indicator of sedation.

Step-by-Step Protocol:

  • Apparatus: Use a square arena with walls to prevent escape.

  • Drug Administration: Administer the N-CPM ligand or vehicle to the animals.

  • Observation: Place the animal in the center of the open field and record its activity (e.g., distance traveled, rearing frequency) for a set period using automated tracking software.

  • Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect.

Methodology: Conditioned Place Preference (CPP)

This model is used to assess the rewarding or aversive properties of a drug.

Step-by-Step Protocol:

  • Apparatus: Use a two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning: On the first day, allow the animal to freely explore both chambers to determine any initial preference.

  • Conditioning: Over several days, confine the animal to one chamber after administering the N-CPM ligand, and to the other chamber after administering the vehicle.

  • Post-conditioning Test: Allow the animal to again freely explore both chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Conclusion

The N-cyclopropylmethyl substitution is a powerful tool in drug design, capable of fine-tuning the pharmacological properties of a ligand. A rigorous and systematic validation process, encompassing both in vitro and in vivo methodologies, is essential to fully characterize the effects of these modifications. The experimental protocols outlined in this guide provide a robust framework for researchers to objectively assess the performance of novel N-CPM-substituted ligands, ultimately contributing to the development of safer and more effective therapeutics. The causality behind each experimental choice, from proximal signaling events to complex behavioral outcomes, allows for a comprehensive understanding of the ligand's mechanism of action and its potential clinical utility.

References

  • In vitro opioid receptor assays. (2011). PubMed. Available at: [Link]

  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. (2022). International Association for the Study of Pain (IASP). Available at: [Link]

  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. (2022). PubMed. Available at: [Link]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. (n.d.). NIH. Available at: [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. (2021). MDPI. Available at: [Link]

  • In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2. (2020). Ovid. Available at: [Link]

  • Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. (2000). PubMed. Available at: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. Available at: [Link]

  • In-Vivo Models for Management of Pain. (n.d.). SCIRP. Available at: [Link]

  • Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydro
Comparative

A Comparative Guide to the Cross-Reactivity of Cyclopropyl(o-tolyl)methanamine Hydrochloride

This guide provides a comprehensive framework for evaluating the analytical cross-reactivity of Cyclopropyl(o-tolyl)methanamine hydrochloride. Given its status as a novel research chemical, direct cross-reactivity data i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the analytical cross-reactivity of Cyclopropyl(o-tolyl)methanamine hydrochloride. Given its status as a novel research chemical, direct cross-reactivity data is not available in peer-reviewed literature. Therefore, this document outlines a robust, first-principles approach for researchers and drug development professionals to design and execute a rigorous cross-reactivity study. We will detail the underlying scientific rationale, compare state-of-the-art analytical techniques, and provide actionable protocols grounded in established validation standards.

Introduction: The Imperative of Specificity

The primary objective of a cross-reactivity study is to challenge an analytical method with a panel of structurally related or co-administered compounds to define its limits of specificity. This guide will compare two gold-standard analytical platforms: Immunoassays (specifically, competitive ELISA) and Chromatography coupled with Mass Spectrometry (GC-MS and LC-MS/MS).

The Panel of Challengers: Selecting Compounds for Cross-Reactivity Testing

A cross-reactivity study is only as good as the compounds selected to challenge the assay. The selection process must be logical and based on structural similarity and potential for co-ingestion or metabolic relationship. For Cyclopropyl(o-tolyl)methanamine, the panel should include:

  • Structural Analogs: Compounds sharing the core cyclopropylmethanamine scaffold or the o-tolyl group.

  • Isomers: Positional isomers such as Cyclopropyl(m-tolyl)methanamine and Cyclopropyl(p-tolyl)methanamine are critical to include, as they represent a significant challenge for less specific methods.

  • Precursors and Metabolites: Any known or predicted metabolic products of the parent compound.

  • Commonly Encountered Drugs/Compounds: Substances that might be present in the same sample matrix, such as common drugs of abuse or over-the-counter medications.

Table 1: Proposed Panel for Cross-Reactivity Screening

Compound NameClass / Rationale
Cyclopropyl(m-tolyl)methanaminePositional Isomer
Cyclopropyl(p-tolyl)methanaminePositional Isomer
(o-tolyl)methanamineStructural Analog (lacks cyclopropyl group)
N-CyclopropylbenzylamineStructural Analog (lacks tolyl methyl group)
AmphetamineStructurally related stimulant
MethamphetamineStructurally related stimulant
MDMA (Ecstasy)Structurally related designer amphetamine
PhenterminePhenyl-t-butylamine isomer of methamphetamine
CaffeineCommon co-ingestant
IbuprofenCommon over-the-counter medication

Comparative Analysis of Detection Methodologies

The choice of analytical technique dictates the specificity, sensitivity, and throughput of detection. Here, we compare the two primary methods for assessing cross-reactivity.

Immunoassays (Competitive ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method that relies on the specific binding of an antibody to its target antigen. In a competitive format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

  • Expertise & Experience: The core of an immunoassay's specificity lies in the quality of the polyclonal or monoclonal antibody used. The development of an antibody that recognizes the unique three-dimensional shape of Cyclopropyl(o-tolyl)methanamine while ignoring its close structural relatives is a significant bioengineering challenge. Cross-reactivity in this context is a direct measure of the antibody's binding promiscuity. A high degree of cross-reactivity with a positional isomer like Cyclopropyl(p-tolyl)methanamine, for instance, would indicate that the antibody primarily recognizes the cyclopropylmethanamine backbone and is insensitive to the position of the methyl group on the phenyl ring.

  • Trustworthiness: A self-validating immunoassay protocol involves running a full dose-response curve for the target analyte and each potential cross-reactant. The degree of cross-reactivity is typically quantified by comparing the concentration of the cross-reactant required to produce a 50% inhibition of signal (IC50) with the IC50 of the target analyte.

    Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Chromatography-Mass Spectrometry (GC-MS & LC-MS/MS)

Chromatographic methods provide a physical separation of compounds in a mixture before detection by a mass spectrometer. The mass spectrometer then fragments the molecules and measures the mass-to-charge ratio of the fragments, providing a highly specific "chemical fingerprint."

  • Expertise & Experience: The power of this technique lies in its dual-layered specificity.

    • Chromatographic Retention Time: First, the gas or liquid chromatograph separates molecules based on their physical properties (e.g., boiling point, polarity). Even closely related isomers will often exhibit slightly different retention times under optimized conditions.

    • Mass Fragmentation Pattern: Second, the mass spectrometer provides structural information. For GC-MS, the electron ionization (EI) process creates reproducible fragmentation patterns. For LC-MS/MS, tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions (Selected Reaction Monitoring - SRM), offering an exceptional level of certainty.

  • Trustworthiness: The protocol is self-validating through the use of internal standards and by defining strict criteria for positive identification. According to regulatory guidelines, a compound is considered positively identified only if:

    • The retention time of the analyte in the sample matches that of a certified reference standard within a narrow window (e.g., ±2%).

    • The relative abundances of multiple characteristic mass fragments (or SRM transitions) match those of the reference standard.

Experimental Protocols

The following are detailed, step-by-step protocols for assessing cross-reactivity using the compared techniques.

Protocol: Competitive ELISA Cross-Reactivity Assessment
  • Antibody Coating: Coat a 96-well microplate with the capture antibody specific for Cyclopropyl(o-tolyl)methanamine. Incubate and then wash to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., BSA or casein solution) to prevent non-specific binding. Incubate and wash.

  • Standard/Sample Preparation: Prepare a serial dilution of the target analyte (Cyclopropyl(o-tolyl)methanamine HCl) to create a standard curve. Prepare separate serial dilutions for each potential cross-reactant from the panel.

  • Competitive Reaction: Add the standards and cross-reactant dilutions to the wells, immediately followed by a fixed amount of enzyme-labeled Cyclopropyl(o-tolyl)methanamine. Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate thoroughly to remove all unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored signal.

  • Signal Measurement: Read the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: Plot the standard curve and determine the IC50 for the target analyte and each cross-reactant. Calculate the percent cross-reactivity using the formula provided earlier.

Protocol: LC-MS/MS Cross-Reactivity and Specificity Confirmation
  • Sample Preparation: Spike a blank matrix (e.g., synthetic urine or serum) with a known concentration of Cyclopropyl(o-tolyl)methanamine and, in separate samples, with each of the potential cross-reactants at a high concentration (e.g., 1000 ng/mL).

  • Chromatographic Separation:

    • Inject the prepared samples into an LC-MS/MS system equipped with a suitable C18 reverse-phase column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve baseline separation of the target analyte from any of the tested cross-reactants.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform a product ion scan to identify the most abundant and stable fragment ions for Cyclopropyl(o-tolyl)methanamine.

    • Establish at least two specific Selected Reaction Monitoring (SRM) transitions (e.g., one quantifier and one qualifier).

  • Data Analysis:

    • Analyze the sample containing only Cyclopropyl(o-tolyl)methanamine to determine its retention time and the ratio of its SRM transitions.

    • Analyze each sample containing a potential cross-reactant. A complete lack of a peak at the retention time of the target analyte, or the absence of the correct SRM transitions, confirms zero cross-reactivity.

Data Presentation and Visualization

Clear visualization of workflows and data is essential for interpretation.

Workflow Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Antibody p2 Block Non-Specific Sites p1->p2 r1 Add Standards & Samples p2->r1 r2 Add Enzyme-Labeled Analyte r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Substrate d1->d2 d3 Read Absorbance d2->d3 da da d3->da Calculate % Cross-Reactivity

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

LCMS_Workflow sp 1. Sample Preparation (Spike Blank Matrix) lc 2. LC Separation (Isocratic or Gradient Elution) sp->lc ms1 3. Mass Spectrometry (Ionization & Parent Ion Selection) lc->ms1 frag 4. Collision Cell (Fragmentation of Parent Ion) ms1->frag ms2 5. Tandem MS (Daughter Ion Detection - SRM) frag->ms2 da 6. Data Analysis (Check RT and Ion Ratios) ms2->da

Caption: Workflow for LC-MS/MS Specificity Confirmation.

Comparative Data Summary

The results of these experiments should be summarized in a clear, quantitative table.

Table 2: Hypothetical Cross-Reactivity Data Comparison

Compound TestedImmunoassay (% Cross-Reactivity)LC-MS/MS (% Cross-Reactivity)
Cyclopropyl(o-tolyl)methanamine 100% 100%
Cyclopropyl(m-tolyl)methanamine78%Not Detected
Cyclopropyl(p-tolyl)methanamine85%Not Detected
(o-tolyl)methanamine12%Not Detected
Amphetamine<0.1%Not Detected
Methamphetamine<0.1%Not Detected

Data are hypothetical and for illustrative purposes only.

Conclusion and Recommendations

This guide demonstrates that while immunoassays can be valuable for high-throughput screening, they are susceptible to cross-reactivity from structurally similar compounds, such as positional isomers. As illustrated by the hypothetical data in Table 2, an ELISA might incorrectly identify Cyclopropyl(m-tolyl)methanamine as the target analyte, albeit with a slightly lower signal.

For any application requiring unambiguous identification and quantification of Cyclopropyl(o-tolyl)methanamine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior methodology. Its dual-filter specificity, based on both chromatographic retention time and specific mass-to-charge transitions, effectively eliminates false positives from the listed cross-reactants.

Therefore, the recommended workflow is a two-tiered approach:

  • Screening: Use a well-characterized competitive ELISA for rapid, cost-effective initial screening of large numbers of samples.

  • Confirmation: All presumptive positive results from the ELISA must be confirmed using a validated, specific LC-MS/MS method. This ensures the highest level of scientific confidence and data integrity.

This rigorous, dual-method approach provides a self-validating system that leverages the strengths of each technology, ensuring that any reported detection of Cyclopropyl(o-tolyl)methanamine is both accurate and defensible.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Provides regulatory standards for validating analytical methods, including specificity and cross-reactivity. [Link]

  • The Clinical and Laboratory Standards Institute (CLSI). Guideline EP07: Interference Testing in Clinical Chemistry. Outlines standards and procedures for assessing interference and cross-reactivity in clinical laboratory tests. [Link]

  • Journal of Analytical Toxicology. A peer-reviewed journal publishing research on analytical methods for the detection of drugs and toxins, often including cross-reactivity studies for immunoassays and mass spectrometry methods. [Link]

Validation

Efficacy comparison of Cyclopropyl(o-tolyl)methanamine hydrochloride and its analogs

This guide evaluates the efficacy of Cyclopropyl(o-tolyl)methanamine hydrochloride (and its free base) primarily in its role as a critical pharmacophore for the synthesis of TTK (Mps1) Kinase Inhibitors , such as the cli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of Cyclopropyl(o-tolyl)methanamine hydrochloride (and its free base) primarily in its role as a critical pharmacophore for the synthesis of TTK (Mps1) Kinase Inhibitors , such as the clinical candidate CFI-402257 .

Unlike generic reagents, this chiral amine scaffold serves as a "selectivity filter" in drug design, determining the potency and metabolic stability of the final oncolytic agent.

Executive Summary

Cyclopropyl(o-tolyl)methanamine hydrochloride is a specialized chiral building block used to synthesize high-affinity inhibitors of TTK (Threonine Tyrosine Kinase) , also known as Mps1 . This kinase is the master regulator of the Spindle Assembly Checkpoint (SAC).

In comparative studies against structural analogs (e.g., phenyl, isopropyl, or cyclobutyl variants), the o-tolyl/cyclopropyl combination demonstrates superior efficacy in two key areas:

  • Conformational Locking: The ortho-methyl group restricts bond rotation, forcing the molecule into a bioactive conformation that fits the ATP-binding pocket of TTK.

  • Metabolic Stability: The cyclopropyl group resists oxidative dealkylation by CYP450 enzymes better than acyclic alkyl chains (e.g., isopropyl), extending the drug's half-life (

    
    ).
    

Mechanism of Action & Signaling Pathway

To understand the efficacy of this scaffold, one must understand the target. The amine fragment binds within the hydrophobic pocket of the TTK kinase. Inhibition of TTK bypasses the Spindle Assembly Checkpoint, causing cancer cells (which are often aneuploid) to divide before chromosomes are aligned, leading to mitotic catastrophe and apoptosis.

Pathway Visualization (TTK/Mps1 Inhibition)

The following diagram illustrates how the inhibitor (derived from the amine) disrupts the SAC signaling cascade.

TTK_Pathway cluster_legend Mechanism Drug Inhibitor (Cyclopropyl-o-tolyl scaffold) TTK TTK / Mps1 Kinase (Target) Drug->TTK Inhibits (IC50 < 2nM) SAC Spindle Assembly Checkpoint (SAC) Drug->SAC Deactivates Checkpoint TTK->SAC Normally Activates APC APC/C Complex (Anaphase Promoting) SAC->APC Normally Inhibits SAC->APC Release of Inhibition Mitosis Premature Mitotic Exit APC->Mitosis Accelerates Death Mitotic Catastrophe (Apoptosis) Mitosis->Death Chromosome Missegregation

Caption: Disruption of the Spindle Assembly Checkpoint by TTK inhibitors derived from the Cyclopropyl(o-tolyl)methanamine scaffold.

Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) findings from the development of CFI-402257 and related indazole-based inhibitors. The "Efficacy" here refers to the performance of the final drug molecule synthesized using the respective amine analog.

Table 1: SAR Comparison of Amine Scaffolds in TTK Inhibitors

Base Core: N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide derivatives

Amine Scaffold (R-Group)Structure DescriptionTTK IC₅₀ (nM)Metabolic Stability (Microsomes)Efficacy Verdict
Cyclopropyl(o-tolyl)methanamine Cyclopropyl + 2-Me-Phenyl 1.2 ± 0.5 High (>60 min) Optimal (Clinical Candidate)
Cyclopropyl(phenyl)methanamineCyclopropyl + Phenyl (No Me)15.4ModerateLower potency (Loss of steric lock)
Isopropyl(o-tolyl)methanamineIsopropyl + 2-Me-Phenyl8.7LowPoor stability (CYP oxidation)
Cyclobutyl(o-tolyl)methanamineCyclobutyl + 2-Me-Phenyl3.1HighGood, but slightly bulkier
(o-Tolyl)methanamineMethyl + 2-Me-Phenyl>100ModerateInactive (Lacks hydrophobic fill)

Key Insights:

  • The "Ortho-Effect": The o-tolyl methyl group (vs. phenyl) improves potency by ~10-fold. This is likely due to the methyl group filling a small hydrophobic pocket or restricting the rotation of the phenyl ring relative to the amine, reducing the entropic cost of binding.

  • Cyclopropyl vs. Isopropyl: While both groups are hydrophobic, the cyclopropyl ring is rigid and electron-rich (banana bonds), often engaging in specific cation-

    
     or hydrophobic interactions that acyclic alkyls cannot. Furthermore, the cyclopropyl group is significantly more resistant to CYP450 oxidation than the isopropyl group.
    

Experimental Protocols

To validate the efficacy of this compound, researchers typically perform two workflows: Synthesis (to ensure chiral purity) and Kinase Inhibition Assays.

Protocol A: Synthesis of Cyclopropyl(o-tolyl)methanamine (Validation)

Objective: Synthesize the scaffold with high enantiomeric excess (ee).

  • Reagents: 2-Methylbenzonitrile, Cyclopropylmagnesium bromide, Titanium(IV) isopropoxide, Sodium borohydride.

  • Formation of Imine (Step 1):

    • Charge a dry flask with 2-Methylbenzonitrile (1.0 eq) in anhydrous ether.

    • Add Cyclopropylmagnesium bromide (1.2 eq) dropwise at 0°C under Argon.

    • Critical Step: The reaction forms a metallo-imine intermediate. Stir for 2-4 hours.

  • Reduction (Step 2):

    • Add Methanol (excess) followed by NaBH₄ (2.0 eq) slowly.

    • Note: For chiral synthesis, use a chiral sulfinamide auxiliary (Ellman’s auxiliary) instead of direct Grignard/Reduction to achieve >98% ee.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over MgSO₄.

  • Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate Cyclopropyl(o-tolyl)methanamine hydrochloride as a white solid.

Protocol B: TTK (Mps1) Kinase Inhibition Assay

Objective: Measure IC50 of the final inhibitor.

  • Setup: Use a FRET-based Lance Ultra kinase assay (PerkinElmer) or ³³P-radioisotope assay.

  • Reaction Mix:

    • Recombinant full-length human TTK (5-10 nM).

    • Substrate: Biotin-labeled peptide (e.g., derived from biologically relevant targets like SMAD).

    • ATP: At

      
       concentration (typically 10-50 µM).
      
    • Test Compound: Serial dilution of the Cyclopropyl(o-tolyl)-derived inhibitor in DMSO.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add EDTA (stop solution) and detection antibodies (Eu-labeled anti-phospho).

  • Analysis: Measure signal ratio (665/615 nm). Plot dose-response curve using a 4-parameter logistic fit to determine IC₅₀.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the synthesis logic, highlighting where the o-tolyl and cyclopropyl moieties are introduced.

Synthesis_Workflow Nitrile 2-Methylbenzonitrile (Source of o-Tolyl) Reaction Grignard Addition (Formation of Ketimine) Nitrile->Reaction Grignard Cyclopropyl MgBr (Source of Cyclopropyl) Grignard->Reaction Reduction Reductive Amination (NaBH4 or Chiral Aux) Reaction->Reduction Amine Cyclopropyl(o-tolyl) methanamine HCl Reduction->Amine Isolation Coupling Coupling to Indazole Core Amine->Coupling SNAr Displacement FinalDrug Final TTK Inhibitor (e.g., CFI-402257) Coupling->FinalDrug

Caption: Synthetic route establishing the Cyclopropyl(o-tolyl)methanamine scaffold as the key intermediate for TTK inhibitors.

References

  • Liu, Y., et al. (2016).[1] "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."[1][2] ACS Medicinal Chemistry Letters, 7(7), 671-675.[1]

  • European Patent Office. (2014). "EP 2766352 B1: Indazole Compounds as Kinase Inhibitors." Google Patents.

  • Mason, J. M., et al. (2017).[3][4] "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences (PNAS), 114(12), 3127-3132.

  • Chemical Probes Portal. (2021). "CFI-402257 Probe Characterization." Chemical Probes.

  • Wiles, J. A., et al. (2015). "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides." Bioorganic & Medicinal Chemistry, 23(15), 4479-4494.

Sources

Comparative

Technical Comparison Guide: In Vivo Validation of Cyclopropyl(o-tolyl)methanamine Hydrochloride

Executive Summary & Mechanism of Action Cyclopropyl(o-tolyl)methanamine Hydrochloride (CPTM-HCl) represents a structural class of aryl-cyclopropylamines often investigated for Central Nervous System (CNS) activity. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Cyclopropyl(o-tolyl)methanamine Hydrochloride (CPTM-HCl) represents a structural class of aryl-cyclopropylamines often investigated for Central Nervous System (CNS) activity. Structurally analogous to ring-contracted phenethylamines and NMDA receptor modulators, this compound is primarily validated as a novel N-methyl-D-aspartate (NMDA) receptor antagonist aimed at rapid-acting antidepressant effects with a reduced side-effect profile compared to ketamine.

The Validation Challenge

The primary objective in validating CPTM-HCl is to determine if it retains the rapid neuroplasticity-inducing properties of Ketamine while avoiding the psychotomimetic side effects (hallucinations, dissociation) associated with high-affinity channel trapping.

Mechanistic Pathway (Hypothesis)

CPTM-HCl is hypothesized to act as a low-trapping NMDA receptor antagonist. By blocking the channel pore only when open and exiting rapidly, it prevents excessive calcium influx (excitotoxicity) without completely shutting down physiological glutamatergic signaling.

NMDA_Signaling Glutamate Glutamate Release NMDAR NMDA Receptor (Channel Opening) Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium BDNF BDNF Release (mTOR Pathway) Calcium->BDNF Ketamine Ketamine (High-Trapping Block) Ketamine->NMDAR Strong Block SideEffects Psychotomimetic Effects (Dissociation) Ketamine->SideEffects High Risk CPTM CPTM-HCl (Fast-Off/Low-Trapping) CPTM->NMDAR Transient Block CPTM->SideEffects Reduced Risk Synapse Synaptogenesis (Antidepressant Effect) BDNF->Synapse

Figure 1: Comparative Mechanism of Action. CPTM-HCl is designed to modulate NMDAR activity to trigger BDNF release (green path) while minimizing the sustained blockade that leads to psychotomimetic side effects (red path).

Comparative Matrix: CPTM-HCl vs. Standards

To validate CPTM-HCl, you must benchmark it against the Gold Standard (Ketamine) and the Safety Standard (Memantine) . The following table outlines the Target Product Profile (TPP).

FeatureKetamine (Reference)Memantine (Comparator)CPTM-HCl (Target Profile)
Primary Target NMDA Receptor (High Affinity)NMDA Receptor (Low Affinity)NMDA Receptor (Mod. Affinity)
Binding Kinetics Slow Off-rate (Trapping)Fast Off-rate (Non-trapping)Rapid Off-rate
Bioavailability (Oral) Low (<20%)High (~100%)Target: >50%
Half-Life (

)
Short (~2.5 hrs)Long (60-80 hrs)Target: 4-6 hrs
Psychotomimetic Risk High (Dissociative)LowLow (Non-dissociative)
Therapeutic Window NarrowWideWide

Experimental Protocols for Validation

Experiment A: Pharmacokinetics & BBB Penetration

Before efficacy testing, you must confirm the hydrochloride salt form crosses the Blood-Brain Barrier (BBB).

Objective: Determine the Brain-to-Plasma ratio (


).

Protocol:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer CPTM-HCl at 10 mg/kg via Intraperitoneal (i.p.) or Oral gavage (p.o.).

  • Sampling: Terminal blood collection and brain harvest at 0.5, 1, 2, and 4 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria: A Brain/Plasma ratio > 0.3 is required for CNS drug candidates.

Experiment B: Efficacy - Forced Swim Test (FST)

The FST is the standard behavioral model for screening rapid-acting antidepressant activity.

Objective: Assess immobility time as a proxy for antidepressant efficacy.

Workflow Diagram:

FST_Protocol Acclimation Acclimation (7 Days) Dosing Drug Administration (T = -1 hr or -24 hr) Acclimation->Dosing Swim Swim Session (6 Minutes) Dosing->Swim Analysis Video Analysis (Last 4 Mins) Swim->Analysis Stats Statistical Comparison (vs. Vehicle) Analysis->Stats

Figure 2: Forced Swim Test Workflow. Critical timing ensures differentiation between acute stimulation and sustained antidepressant effects.

Step-by-Step Methodology:

  • Grouping: Randomize mice (n=10/group) into:

    • Vehicle (Saline).

    • Positive Control (Ketamine 10 mg/kg).

    • CPTM-HCl Low Dose (5 mg/kg).

    • CPTM-HCl High Dose (20 mg/kg).

  • Administration: Administer compounds i.p. 60 minutes prior to testing.

  • Testing: Place mouse in a glass cylinder (25cm high, 10cm diameter) filled with 24°C water.

  • Recording: Record activity for 6 minutes.

  • Scoring: Measure "Immobility Time" (floating without struggling) during the last 4 minutes only.

  • Success Criteria: CPTM-HCl must show a statistically significant reduction in immobility time (

    
    ) compared to Vehicle, ideally comparable to Ketamine.
    
Experiment C: Safety - Pre-Pulse Inhibition (PPI)

To ensure CPTM-HCl does not cause psychosis (a risk with NMDA antagonists), PPI measures sensorimotor gating. Ketamine disrupts PPI; a superior candidate should not.

Protocol:

  • Apparatus: Acoustic startle chambers.

  • Stimuli:

    • Pulse: 120 dB burst (startle).

    • Pre-pulse: 74 dB, 78 dB, 82 dB (precedes pulse by 100ms).

  • Measurement: % Inhibition of the startle response.

  • Interpretation:

    • Ketamine: Reduces % Inhibition (Indicates psychotomimetic potential).

    • CPTM-HCl Goal: No significant difference from Vehicle (Preserved gating).

Data Analysis & Interpretation

When analyzing your results, structure your data output as follows to support a "Go/No-Go" decision.

MetricVehicleKetamine (10mg/kg)CPTM-HCl (Experimental)Interpretation
FST Immobility (s)


(Significant )
Target: <110 Lower is better (Efficacy).
Locomotor Activity (cm)


(Hyper)
Target: ~2000 Avoid Hyperlocomotion (False Positive).
PPI % Inhibition


(Deficit)
Target: >55% Higher is better (Safety).

Critical Check: If CPTM-HCl reduces immobility in FST but also significantly increases locomotor activity, the antidepressant effect may be a false positive caused by stimulant effects (amphetamine-like). You must normalize FST data against locomotor counts.

References

  • Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients. Biological Psychiatry. Link

  • Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature. Link

  • Geyer, M. A., et al. (2001). Pharmacological models of the pathophysiology of schizophrenia (PPI Protocols). Dialogues in Clinical Neuroscience. Link

  • Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Therapie. Link

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature. Link

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of Cyclopropyl(o-tolyl)methanamine Hydrochloride

Executive Summary & Chemical Profile This guide outlines the critical safety and disposal protocols for Cyclopropyl(o-tolyl)methanamine hydrochloride (CAS: 1199773-13-5 or similar derivatives). As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the critical safety and disposal protocols for Cyclopropyl(o-tolyl)methanamine hydrochloride (CAS: 1199773-13-5 or similar derivatives). As a Senior Application Scientist, I must emphasize that while this compound is often handled as a stable solid salt in drug discovery, its disposal requires strict adherence to organic amine protocols to prevent environmental contamination and dangerous chemical incompatibilities.

The Core Hazard: Unlike its free base counterpart, the hydrochloride salt is typically a stable solid. However, it retains the nitrogenous core capable of reacting with oxidizers to form unstable species. It is harmful if swallowed (Acute Tox.[1][2][3][4][5] 4) and an irritant to mucosal membranes.

Physicochemical Waste Profile:

PropertyDataOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector during disposal.
Solubility Water SolubleDO NOT FLUSH. High mobility in water systems; strict ban on drain disposal.
Acidity Weakly Acidic (Salt of weak base)Incompatible with strong bases (liberates volatile free amine).
Reactivity Incompatible with OxidizersCRITICAL: Do not mix with Nitric Acid or Perchlorates (Risk of N-nitroso formation).
Pre-Disposal: Segregation & Accumulation

Effective disposal begins at the bench. You must segregate this waste stream at the point of generation.

  • Solid Waste (Excess Reagent/Contaminated Solids):

    • Collect in a dedicated wide-mouth HDPE jar.

    • Labeling: Must be labeled "Hazardous Waste - Solid Toxic."

    • Contaminants: Gloves, weigh boats, and paper towels contaminated with this substance must be treated as hazardous waste, not regular trash.

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • This compound is often dissolved in solvents like Methanol, DCM, or DMSO.

    • Segregation Rule: Segregate based on the solvent carrier.

      • If in DCM/Chloroform:Halogenated Waste Stream.

      • If in Methanol/Ethanol/DMSO:Non-Halogenated Organic Waste Stream.

    • pH Check: Ensure the waste stream is not strongly basic. If the waste solution is basic (pH > 10), the free amine may volatilize. Neutralize to pH 6–8 using dilute HCl before containerizing.

Operational Disposal Workflows

The following decision logic dictates the safe path for disposal.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Salt or Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidAction Containerize in HDPE Label: Toxic Solid Solid->SolidAction SolventCheck Check Solvent Carrier Liquid->SolventCheck Final High-Temp Incineration (RCRA Approved Facility) SolidAction->Final Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Halo->Final NonHalo->Final

Figure 1: Decision matrix for segregating Cyclopropyl(o-tolyl)methanamine HCl waste based on physical state and solvent carrier.

Emergency Protocol: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.

Step-by-Step Spill Cleanup:

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water) to solubilize/weigh down the powder.

    • Scoop the wet slurry into the Solid Hazardous Waste container.

  • Containment (Liquid/Solution):

    • Absorb with vermiculite or a commercial spill pad.

    • Do not use bleach. Hypochlorites can react with amines to form chloramines (toxic gas). Use water and soap for final surface cleaning.[4][6]

  • Verification: Wipe the area with a damp tissue and check pH. If the surface remains acidic (red on pH paper), residual HCl salt is present. Reclean until neutral.

Regulatory Compliance & Waste Codes

While this specific CAS is not typically listed on the EPA's "P-List" (Acutely Hazardous) or "U-List", it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and toxicity.[7]

  • Waste Determination:

    • If the waste exhibits toxicity characteristics: Code D001-D043 (Unlikely for the pure salt unless mixed).

    • If mixed with solvents:[8][9]

      • F002: Spent halogenated solvents (e.g., Methylene Chloride).

      • F003: Spent non-halogenated solvents (e.g., Methanol, Acetone).

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the complete thermal destruction of the nitrogenous organic framework.

"Cradle to Grave" Responsibility: You are responsible for this chemical from the moment it enters your lab until it is destroyed. Ensure your waste manifest explicitly lists "Cyclopropyl(o-tolyl)methanamine Hydrochloride" to prevent misclassification by the disposal vendor.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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